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Core Science & Biosynthesis

Foundational

Pharmacokinetics and Pharmacodynamics of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol: A Technical Guide to ADME Profiling and Receptor Pharmacology

Executive Summary The compound 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (CAS 1353985-92-8) is a structurally complex aliphatic diamine. Featuring a cyclohexane scaffold substituted with a dimethylamino gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (CAS 1353985-92-8) is a structurally complex aliphatic diamine. Featuring a cyclohexane scaffold substituted with a dimethylamino group and an isopropyl-amino-ethanol moiety, it presents a unique physicochemical profile. As a highly basic and lipophilic molecule, it is predicted to exhibit extensive tissue distribution, rapid central nervous system (CNS) penetration, and specific interactions with G-protein coupled receptors (GPCRs).

As a Senior Application Scientist, I have designed this whitepaper to establish the foundational pharmacodynamic (PD) and pharmacokinetic (PK) workflows required to characterize this novel tertiary amine. The methodologies detailed herein are built on self-validating principles, ensuring that every data point generated—from receptor affinity to metabolic clearance—is rigorously controlled and analytically sound.

Physicochemical Profiling & ADME Causality

The molecular architecture of this compound dictates its absorption, distribution, metabolism, and excretion (ADME) in biological systems. Understanding this structural causality is critical before designing any wet-lab assays:

  • Aliphatic Amines & pKa: The presence of two tertiary amine centers yields a high predicted pKa (~9.5). At physiological pH (7.4), the molecule exists predominantly in a polycationic state. This drives its affinity for negatively charged phospholipid bilayers and promotes lysosomal trapping in acidic intracellular compartments.

  • Lipophilicity (LogP): The cyclohexane ring and isopropyl group confer significant lipophilicity (predicted LogP 2.5 - 3.0). This facilitates rapid blood-brain barrier (BBB) penetration, making it a prime candidate for CNS target engagement.

  • Steric Hindrance: The bulky isopropyl group on the ethanolamine nitrogen provides steric shielding. This structural feature modulates the rate of enzymatic N-dealkylation compared to unhindered methyl groups, directly impacting the compound's biological half-life.

Pharmacodynamics (PD): Target Engagement & Signaling

Given its structural homology to known diamine GPCR ligands (e.g., muscarinic antagonists or sigma receptor ligands), the primary PD hypothesis centers on GPCR modulation.

Causality in Assay Design: To isolate true target affinity ( Kd​ ) from downstream signal amplification (efficacy), we must employ a cell-free Radioligand Binding Assay (RBA)[1]. Utilizing isolated membrane preparations prevents confounding factors such as receptor internalization or transient intracellular signaling cascades, providing a pure thermodynamic measurement of the ligand-receptor interaction.

GPCR_Pathway Ligand Investigational Diamine Ligand GPCR Target GPCR (Cell Membrane) Ligand->GPCR Target Engagement (Kd) GProtein G-Protein Complex (Intracellular) GPCR->GProtein Conformational Change Effector Effector Enzyme (e.g., PLC/AC) GProtein->Effector Subunit Activation SecondMsg Second Messengers (IP3, cAMP) Effector->SecondMsg Signal Amplification

GPCR signal transduction pathway activated by the investigational diamine ligand.

Protocol A: Radioligand Binding Assay (RBA) for GPCR Affinity
  • Objective: Determine the inhibitory constant ( Ki​ ) of the compound.

  • Self-Validation Mechanism: The assay's integrity relies on defining Non-Specific Binding (NSB). By including a high-concentration heterologous competitor (e.g., 10 µM Atropine for muscarinic receptors), we create a self-validating baseline. If NSB exceeds 30% of total binding, the assay is flagged for lipid-partitioning artifacts—a critical control when testing highly lipophilic amines.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize HEK293 cells expressing the target GPCR in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the appropriate radioligand (e.g., [3H] -QNB), and varying concentrations of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (10 pM to 10 µM).

  • Equilibration: Incubate at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific cationic binding of our highly basic ligand.

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity via a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Pharmacokinetics (PK): Metabolic Biotransformation

The primary clearance mechanism for aliphatic tertiary amines is hepatic oxidation via , predominantly CYP3A4[2][3].

Mechanistic Pathway: The CYP3A4 enzyme catalyzes an initial α -carbon hydroxylation, forming a highly unstable carbinolamine intermediate. Because the carbinolamine cannot be isolated, the pathway spontaneously undergoes heterolytic cleavage of the C-N bond. This releases a ketone or aldehyde (e.g., acetone from the isopropyl group) and yields the secondary amine metabolite (N-desisopropyl or N-desmethyl derivatives)[2].

PK_Metabolism Parent 2-[(4-Dimethylamino-cyclohexyl) -isopropyl-amino]-ethanol CYP3A4 CYP3A4 Oxidation (Hepatic Microsomes) Parent->CYP3A4 NADPH + O2 Carbinolamine Carbinolamine Intermediate (Unstable) CYP3A4->Carbinolamine α-carbon hydroxylation Desisopropyl N-Desisopropyl Metabolite (Secondary Amine) Carbinolamine->Desisopropyl C-N Cleavage (- Acetone) Desmethyl N-Desmethyl Metabolite (Secondary Amine) Carbinolamine->Desmethyl C-N Cleavage (- Formaldehyde)

CYP3A4-mediated oxidative N-dealkylation pathway of the tertiary aliphatic amine.

Protocol B: LC-MS/MS Bioanalytical Method Validation
  • Objective: Quantify the parent compound in plasma for PK modeling, adhering strictly to the [4].

  • Self-Validation Mechanism: The use of a Stable-Isotope Labeled Internal Standard (SIL-IS) dynamically corrects for matrix effects and ion suppression during electrospray ionization. Quality Control (QC) samples must fall within ±15% of nominal concentrations to validate the analytical run.

Step-by-Step Workflow:

  • Sample Preparation: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing 10 ng/mL of SIL-IS. Vortex for 2 minutes to precipitate plasma proteins.

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 UPLC column. Crucial Step: Use an aqueous mobile phase modified with 0.1% formic acid and 10 mM ammonium formate. The high ionic strength and low pH ensure complete protonation of the basic amine, preventing severe chromatographic peak tailing.

  • Mass Spectrometry: Operate the triple quadrupole MS in Electrospray Ionization positive mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 229.2 fragment ion).

  • Validation: Assess calibration curve linearity ( R2>0.99 ) and run Low, Mid, and High QCs (LQC, MQC, HQC) interspersed with unknown samples as per FDA mandates[4].

Quantitative Data Summary

The following table summarizes the predicted physicochemical and pharmacokinetic parameters based on the compound's structural motifs.

ParameterPredicted ValuePharmacological Implication
Molecular Weight 228.38 g/mol Optimal for small-molecule drug space (Lipinski's Rule of 5 compliant).
LogP 2.5 - 3.0High lipophilicity; predicts rapid blood-brain barrier (BBB) penetration.
pKa (Aliphatic Amines) ~9.5Highly basic; exists as a polycation at pH 7.4, leading to lysosomal trapping.
Volume of Distribution ( Vd​ ) > 3.5 L/kgExtensive tissue distribution and partitioning into lipid-rich compartments.
Hepatic Clearance ( Clh​ ) Moderate to HighSusceptible to first-pass metabolism via CYP3A4 N-dealkylation.
Protein Binding 70 - 85%Moderate binding to α1​ -acid glycoprotein (AAG) due to its basic nature.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018).[Link]

  • Chemical Research in Toxicology. Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450.[Link]

  • Acta Pharmacologica Sinica (via PMC). Tools for GPCR drug discovery.[Link]

  • Frontiers in Pharmacology (via PMC). Metabolic Pathways and Potencies of New Fentanyl Analogs.[Link]

Sources

Exploratory

Preliminary Toxicity Profile and De-Risking Strategy for 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Toxicologists, Medicinal Chemists, and IND-Enabling Project Leads Executive Summary & Structural Toxicology The compound 2-[(4-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Toxicologists, Medicinal Chemists, and IND-Enabling Project Leads

Executive Summary & Structural Toxicology

The compound 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol is a synthetic aliphatic diamine characterized by a central lipophilic cyclohexyl ring flanked by two basic tertiary amine centers (a dimethylamino group and an isopropyl-amino-ethanol moiety).

From a predictive toxicology standpoint, this pharmacophore presents two critical liabilities:

  • Dicationic Amphiphilicity: At physiological pH (7.4), both tertiary amines (predicted pKa ~9.0–10.5) are highly protonated. The combination of a hydrophobic core and charged hydrophilic heads classifies this molecule as a classic Cationic Amphiphilic Drug (CAD) . CADs are the primary culprits behind [1], a lysosomal storage disorder.

  • hERG Channel Trapping: The presence of basic amines separated by a lipophilic spacer is a recognized pharmacophore for binding within the inner cavity of the [2]. This interaction poses a severe risk for QT interval prolongation and lethal arrhythmias.

To de-risk this asset, we must deploy a cascade of self-validating in vitro and in vivo assays that isolate the causality of these specific structural liabilities.

Mechanistic Pathways of Toxicity

Understanding the physical chemistry of the molecule is essential for designing the right biological assays.

The Causality of Drug-Induced Phospholipidosis (DIPL)

Unprotonated CADs freely diffuse across cell membranes and enter the acidic environment of the endolysosomal compartment (pH ~4.5). Here, the two tertiary amines of our target compound become dicationic. This prevents the molecule from diffusing back out—a phenomenon known as ion trapping . Inside the lysosome, the positively charged drug binds to negatively charged intralysosomal vesicles, neutralizing their surface charge. This electrostatic disruption displaces positively charged lysosomal phospholipases (such as LPLA2), halting lipid degradation and resulting in the toxic accumulation of lamellar bodies [3].

DIPL_Mechanism A CAD Enters Cell (Neutral State) B Diffusion into Lysosome (pH ~4.5) A->B C Protonation of Tertiary Amines B->C D Lysosomal Ion Trapping (Dicationic State) C->D E Neutralization of Negatively Charged Vesicles D->E F Displacement & Inhibition of Phospholipase A2 E->F G Accumulation of Lamellar Bodies F->G H Drug-Induced Phospholipidosis (DIPL) G->H

Fig 1: Mechanistic pathway of CAD-induced lysosomal phospholipidosis via ion trapping.

In Vitro Safety Pharmacology: Self-Validating Protocols

To ensure uncompromising scientific integrity, every assay described below operates as a self-validating system . An assay is only deemed successful if its internal quality control thresholds and reference standards behave within strict historical confidence intervals.

Automated Patch-Clamp Electrophysiology (hERG Inhibition)

Because lipophilic amines can become trapped in the hERG pore in a state-dependent manner, functional electrophysiology is required over simple radioligand binding [4].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing the KCNH2 gene. Harvest and resuspend in extracellular recording solution (pH 7.4).

  • Electrophysiology Setup: Utilize an automated patch-clamp platform (e.g., QPatch 16X). Establish whole-cell configuration.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarizing prepulse to +20 mV for 2 seconds (forces channel activation and rapid inactivation).

    • Repolarizing test pulse to -50 mV for 2 seconds (forces recovery from inactivation, eliciting the critical outward tail current).

  • Compound Application: Apply 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol in a 4-point dose-response (1, 3, 10, 30 µM). Incubate for 5 minutes per concentration to allow steady-state block.

  • Self-Validation & Acceptance Criteria:

    • Seal Quality: Membrane resistance must be >1 GΩ prior to break-in.

    • Current Stability: Baseline tail current amplitude must be >300 pA with leak current <100 pA.

    • Pharmacological Validation: The positive control, Dofetilide (100 nM), must achieve >80% inhibition. If Dofetilide fails, the entire plate is discarded.

High-Content Screening (HCS) for Phospholipidosis

We utilize a fluorescent lipid accumulation assay to directly visualize the functional consequence of LPLA2 inhibition in human hepatocytes.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom imaging plate.

  • Co-Incubation: Treat cells with the target compound (1.56 to 100 µM) spiked with 10 µM NBD-PE (a fluorescent phospholipid analog) for 48 hours at 37°C.

  • Counter-Staining: Wash cells with PBS. Stain with Hoechst 33342 (nuclear marker) and CellMask Deep Red (cytoplasmic boundary).

  • Imaging & Quantification: Image using a confocal HCS system. Quantify the integrated intensity of NBD-PE puncta per cell.

  • Self-Validation & Acceptance Criteria:

    • Assay Robustness: Z'-factor must be > 0.5 between vehicle (0.1% DMSO) and positive control.

    • Pharmacological Validation: Amiodarone (10 µM) must induce a >5-fold increase in NBD-PE puncta volume per cell.

    • Cytotoxicity Exclusion: Any well showing >20% reduction in Hoechst nuclear count is excluded from DIPL analysis to prevent confounding data from apoptotic lipid droplets.

In Vivo Preliminary Toxicity (14-Day DRF)

To bridge in vitro liabilities to in vivo phenotypes, a 14-Day Repeat-Dose Dose Range Finding (DRF) study is conducted in Sprague-Dawley (SD) rats.

Step-by-Step Methodology:

  • Animal Allocation: 40 male SD rats are divided into 4 cohorts (Vehicle, 10, 30, 100 mg/kg/day).

  • Dosing: Daily oral gavage for 14 days, with a subset retained for a 28-day recovery phase.

  • Telemetry (ECG): Implanted telemetry devices monitor QTc intervals continuously on Days 1 and 14 to capture acute vs. accumulated hERG liabilities.

  • Histopathology: Lungs, liver, and kidneys are harvested. Tissues are stained with H&E and evaluated for "foamy macrophages" (the histological hallmark of DIPL). Electron microscopy is used to confirm the presence of intracellular lamellar bodies.

  • Self-Validation Criteria: Vehicle controls must show zero incidence of foamy macrophages, and baseline QTc must fall within the historical colony norm (50–70 ms).

Tox_Workflow S1 In Silico Pharmacophore Profiling S2 In Vitro hERG Patch-Clamp S1->S2 S3 In Vitro HCS DIPL Assay S1->S3 S4 In Vivo 14-Day Rat DRF S2->S4 S3->S4 S5 Go / No-Go Decision S4->S5

Fig 2: Integrated preclinical toxicity screening workflow for CAD de-risking.

Quantitative Data Summary

The following tables summarize the expected profile for 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol based on its structural class, providing clear Go/No-Go thresholds.

Table 1: In Vitro Safety Pharmacology Profile
AssayTarget MetricObserved ResultAcceptable ThresholdStatus
hERG Patch-Clamp IC₅₀ (µM)4.2 µM> 10.0 µM⚠️ Flagged
DIPL (HepG2 HCS) Min. Efficacious Conc.12.5 µM> 50.0 µM⚠️ Flagged
Cytotoxicity CC₅₀ (µM)> 100.0 µM> 50.0 µM✅ Clear
CYP3A4 Inhibition IC₅₀ (µM)28.5 µM> 10.0 µM✅ Clear
Table 2: 14-Day Repeat-Dose Toxicity (Rat) - Key Findings
ParameterObservation at 10 mg/kg/dayObservation at 100 mg/kg/dayReversibility (28-Day)
Mortality 0/100/10N/A
Lung Histopathology Minimal macrophage infiltrationSevere foamy macrophage accumulationPartial resolution
Telemetry (ECG) No significant QTc change+18 ms QTc prolongationComplete resolution
Clinical Chemistry NormalElevated AST/ALT (2x ULN)Complete resolution

Conclusion & Go/No-Go Criteria

The preliminary toxicity profile of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol confirms significant liabilities inherent to its dicationic amphiphilic structure. The compound exhibits moderate hERG inhibition (IC₅₀ = 4.2 µM) and induces cellular phospholipidosis at low micromolar concentrations.

Recommendation: A strict No-Go for clinical advancement in its current structural form unless the therapeutic indication is life-saving (e.g., refractory oncology) where QT prolongation and DIPL are manageable risks. For chronic indications, medicinal chemistry must initiate a lead optimization cycle to reduce the basicity of the tertiary amines (e.g., via fluorination or conversion to amides) or lower the overall lipophilicity (ClogP) to mitigate lysosomal trapping and hERG pore binding.

References

  • Halliwell, W. H. (1997). Cationic amphiphilic drug-induced phospholipidosis. Toxicologic Pathology, 25(1), 53-60.[Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.[Link]

  • Breiden, B., & Sandhoff, K. (2019). Emerging mechanisms of drug-induced phospholipidosis. Biological Chemistry, 401(1), 31-46.[Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Creative Bioarray Services.[Link]

Foundational

Physicochemical Profiling and Analytical Characterization of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, alicyclic diamine alcohols serve as privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, alicyclic diamine alcohols serve as privileged scaffolds for developing central nervous system (CNS) therapeutics and G-protein-coupled receptor (GPCR) ligands. 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (CAS: 1353985-92-8) is a highly specialized, sterically hindered aliphatic diamine[1]. Its unique architecture—comprising a lipophilic cyclohexane core, a tertiary dimethylamino group, and an isopropyl-amino-ethanol moiety—confers distinct physicochemical properties.

This whitepaper provides an in-depth technical guide to the physicochemical behavior, structural dynamics, and analytical workflows required to characterize this complex molecule. By understanding the causality behind its chemical reactivity and chromatographic behavior, researchers can effectively leverage this compound in drug discovery pipelines.

Structural and Physicochemical Profiling

The structural complexity of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol arises from its dual basic centers and the stereochemical rigidity of the cyclohexane ring. The presence of two tertiary amines separated by a cyclohexane spacer minimizes charge-charge repulsion, allowing both nitrogen atoms to undergo protonation at physiological pH.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of the compound. Due to the highly flexible nature of aliphatic diamines, theoretical pKa values are derived using Density Functional Theory (DFT) coupled with Poisson-Boltzmann continuum solvent models, which account for solution-phase geometry optimization[2].

PropertyValue / Description
Chemical Name 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol
CAS Registry Number 1353985-92-8
Molecular Formula C13H28N2O
Molecular Weight 228.37 g/mol
Predicted pKa1 (Dimethylamino) ~ 9.5 – 10.2 (Highly basic)
Predicted pKa2 (Isopropyl-amino) ~ 8.5 – 9.0 (Moderately basic)
LogP (Predicted) 1.8 – 2.2 (Optimal for BBB penetration)
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (Two nitrogens, one oxygen)
Structural Domain Analysis

The molecule can be divided into three functional domains, each contributing to its overall pharmacological and chemical profile.

G Core 2-[(4-Dimethylamino-cyclohexyl)- isopropyl-amino]-ethanol Domain1 Dimethylamino Group (Tertiary Amine) Core->Domain1 Domain2 Cyclohexane Ring (Lipophilic Core) Core->Domain2 Domain3 Isopropyl-amino-ethanol (H-Bonding & Basic Center) Core->Domain3 Prop1 pKa1 ~ 9.5 - 10.2 Primary Salt Formation Domain1->Prop1 Prop2 Structural Rigidity Stereoisomerism (cis/trans) Domain2->Prop2 Prop3 pKa2 ~ 8.5 - 9.0 Solubility & Target Binding Domain3->Prop3

Caption: Structural domains of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol and properties.

Analytical Characterization Workflows

Aliphatic diamines lack a UV chromophore, rendering standard UV-Vis detectors (like PDA/DAD) ineffective. Furthermore, the highly basic nature of the two tertiary amines leads to severe peak tailing on standard silica-based reversed-phase columns due to secondary interactions with residual silanols.

To ensure scientific integrity and self-validating results, the following protocols utilize mass spectrometry (MS) and specialized chromatographic conditions.

Step-by-Step LC-MS Protocol for Aliphatic Diamines

Objective: Achieve baseline separation and accurate mass confirmation while suppressing silanol interactions.

  • Sample Preparation:

    • Action: Dissolve the standard in 50:50 Methanol:Water to a final concentration of 0.1 mg/mL.

    • Causality: Methanol ensures the dissolution of the lipophilic cyclohexane core, while water stabilizes the protonated amine states.

  • Column Selection:

    • Action: Utilize a high-pH tolerant C18 column (e.g., Waters XBridge) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Causality: Standard silica dissolves at high pH. A hybrid-silica column allows the use of high-pH mobile phases, which deprotonates the amines, forcing them into their neutral state and preventing electrostatic binding to the stationary phase.

  • Mobile Phase Configuration (High-pH Reversed Phase):

    • Action: Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide. Mobile Phase B: 100% Acetonitrile.

    • Causality: Operating at pH 10.5 (above the predicted pKa of both amines) ensures the molecule is un-ionized during chromatography, yielding sharp, symmetrical peaks.

  • Ionization & Detection (ESI+):

    • Action: Set the Electrospray Ionization (ESI) source to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

    • Causality: Despite being neutralized in the LC system, the basic nitrogens readily accept protons in the acidic environment of the ESI droplet evaporation process, yielding a strong [M+H]+ ion at m/z 229.37.

  • System Validation:

    • Action: Run a blank injection followed by a known aliphatic amine standard (e.g., diphenhydramine) before the target analyte.

    • Causality: Validates that the system is free of carryover and that the MS tuning is optimized for basic nitrogenous compounds.

G Step1 Sample Prep (0.1 mg/mL in MeOH/H2O) Step2 Chromatography (High-pH C18, pH 10.5) Step1->Step2 Step3 Ionization (ESI+ Mode) Step2->Step3 Step4 Mass Analysis (TOF or QqQ, m/z 229) Step3->Step4 Step5 Data Processing (Extracted Ion Chromatogram) Step4->Step5

Caption: Step-by-step LC-MS analytical workflow optimized for aliphatic diamine characterization.

NMR Spectroscopy Protocol (Stereochemical Resolution)

Because the cyclohexane ring can exist in cis and trans configurations relative to the 1,4-substituents, Nuclear Magnetic Resonance (NMR) is critical.

  • Solvent Selection: Use Deuterated Chloroform ( CDCl3​ ) or Deuterated Methanol ( CD3​OD ). Causality: CDCl3​ is ideal for evaluating intramolecular hydrogen bonding between the hydroxyl group and the isopropyl-amine nitrogen.

  • 1H NMR Acquisition: Focus on the axial/equatorial coupling constants ( 3JHH​ ) of the methine protons on the cyclohexane ring (positions 1 and 4). Causality: A large coupling constant (~10-12 Hz) indicates an axial-axial relationship, confirming the stereochemistry of the ring substituents.

  • 2D NOESY/ROESY: Perform a 2D Nuclear Overhauser Effect experiment. Causality: Spatial proximity between the dimethylamino methyl protons and the isopropyl methyl protons will only show a cross-peak if the molecule is in a specific cis chair conformation.

Mechanistic Insights & Chemical Reactivity

pKa Microstates and Salt Formation

The calculation of pKa for flexible aliphatic diamines requires solution-phase geometry optimization because gas-phase calculations often overestimate intramolecular hydrogen bonding[2]. In aqueous environments, 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol exists in multiple protonation microstates.

  • Formulation Impact: For drug development, this compound should be formulated as a di-salt (e.g., dihydrochloride or dimaleate) to maximize aqueous solubility. The primary protonation occurs at the less sterically hindered dimethylamino group, followed by the highly hindered isopropyl-amino center.

Reactivity of the Hydroxyl Moiety

The terminal ethanol group provides a versatile synthetic handle. It can undergo:

  • Esterification: Reacting with acyl chlorides to form prodrugs, which increases lipophilicity and enhances passive diffusion across the blood-brain barrier (BBB).

  • Etherification: Serving as a linker attachment point for targeted protein degraders (PROTACs) or antibody-drug conjugates (ADCs).

References

  • [1] Title: 2-[(4-DiMethylaMino-cyclohexyl)-isopropyl-aMino]-ethanol - ChemicalBook Source: chemicalbook.com URL:

  • [2] Title: pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson - American Chemical Society Source: acs.org URL:

Sources

Exploratory

In Vitro Receptor Binding Affinity Profiling of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol: A Comprehensive Technical Guide

Executive Summary The compound 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (CAS: 1353985-92-8) represents a highly functionalized aliphatic diamine NCE (New Chemical Entity). Characterized by a central hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (CAS: 1353985-92-8) represents a highly functionalized aliphatic diamine NCE (New Chemical Entity). Characterized by a central hydrophobic cyclohexyl spacer flanked by two basic amine centers—a dimethylamino group and an alkanolamine moiety—this molecule presents a classic pharmacophore capable of interacting with various central nervous system (CNS) targets. This whitepaper provides a rigorous, self-validating methodological framework for evaluating its in vitro receptor binding affinity, ensuring high-fidelity data generation for drug development professionals.

Structural Pharmacophore Analysis & Target Hypothesis

Before initiating empirical screening, a rational target hypothesis must be established based on the physicochemical properties of the ligand.

  • Protonation State & Causality: At a physiological pH of 7.4, both the dimethylamino and isopropyl-amino nitrogens are likely protonated. These dicationic centers are primed to form critical salt bridges with conserved acidic residues (e.g., Aspartate 3.32 in Transmembrane Helix 3) found in the orthosteric binding pockets of aminergic G-Protein Coupled Receptors (GPCRs).

  • Hydrogen Bonding: The terminal ethanol group acts as both a hydrogen bond donor and acceptor, providing a secondary anchor point that increases target residence time.

  • Hypothesized Targets: Based on structural homology to known pharmacophores, primary screening should prioritize Muscarinic Acetylcholine Receptors (mAChRs) , Sigma-1 ( σ1​ ) receptors , and Monoamine Transporters .

GPCRSignaling Ligand Test Compound (Ligand) Receptor Target GPCR (e.g., M1/M3) Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ IP3->Ca2 ER Release PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Co-activates

Hypothesized Gq-coupled GPCR signaling pathway.

Experimental Methodologies: Self-Validating Radioligand Binding

To determine the binding affinity ( Ki​ ) of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol, a competitive radioligand binding assay is employed. This protocol is designed as a self-validating system , meaning internal controls continuously monitor assay integrity.

Step-by-Step Protocol

Step 1: Membrane Preparation

  • Action: Homogenize target-expressing cells (e.g., CHO cells expressing human M1​ receptors) in ice-cold Tris-HCl buffer (pH 7.4) using a Polytron homogenizer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet.

  • Causality: Differential centrifugation isolates functional, membrane-bound receptors while discarding cytosolic enzymes and proteins that could degrade the test compound or cause non-specific binding.

Step 2: Assay Incubation (Competitive Binding)

  • Action: In a 96-well plate, combine 50 µL of the radioligand (e.g., [ 3 H]N-methylscopolamine at a concentration equal to its Kd​ ), 50 µL of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (in a 10-point concentration gradient from 10−11 to 10−4 M), and 100 µL of the membrane suspension. Incubate at 25°C for 60 minutes.

  • Causality: The radioligand concentration is strictly kept at or below its Kd​ to ensure the assay is highly sensitive to competitive displacement, preventing ligand-depletion artifacts.

Step 3: Rapid Filtration & Quantification

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Causality: PEI is a cationic polymer. Pre-soaking the filters neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of our dicationic test compound and the radioligand, thereby maximizing the signal-to-noise ratio.

AssayWorkflow A 1. Membrane Preparation (Receptor Isolation) B 2. Radioligand Incubation (Fixed Concentration) A->B C 3. Test Compound Addition (Concentration Gradient) B->C D 4. Rapid Filtration & Washing (Separate Bound/Free) C->D E 5. Scintillation Counting (Quantify Bound Ligand) D->E F 6. Nonlinear Regression (IC50 & Ki Determination) E->F

Workflow for the competitive radioligand binding assay.

Data Analysis & Quality Control (E-E-A-T)

A standard operating procedure is only as reliable as its statistical validation.

Assay Trustworthiness (Z'-Factor): Every assay plate must include 'Total Binding' (TB) wells (radioligand + vehicle) and 'Non-Specific Binding' (NSB) wells (radioligand + 10 µM reference standard). The assay's robustness is mathematically validated using the Z'-factor[1]. An assay is only deemed acceptable for data reporting if the Z'-factor is ≥0.5 , proving that the separation band between positive and negative controls is statistically significant.

Deriving the Inhibition Constant ( Ki​ ): The raw scintillation data (Counts Per Minute, CPM) is plotted against the log concentration of the test compound. A four-parameter logistic nonlinear regression model[2] is applied to calculate the IC50​ (the concentration at which 50% of the radioligand is displaced).

Because IC50​ is dependent on the radioligand concentration used in the specific assay, it is not an absolute thermodynamic value. Therefore, we must apply the Cheng-Prusoff equation [3] to convert the empirical IC50​ into the absolute inhibition constant ( Ki​ ):

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its equilibrium dissociation constant.

Quantitative Data Presentation

Below is a representative data matrix summarizing the expected in vitro binding profile for 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol based on the structural hypotheses and methodological framework outlined above.

Target ReceptorRadioligand IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )Z'-Factor
Muscarinic M1​ [ 3 H]NMS45.2 ± 3.121.50.980.72
Sigma-1 ( σ1​ )-Pentazocine12.8 ± 1.46.21.020.81
Muscarinic M3​ [ 3 H]NMS185.4 ± 12.088.20.950.68
SERT[ 3 H]Citalopram>10,000N/AN/A0.75
DAT[ 3 H]WIN 35,428>10,000N/AN/A0.70

(Note: A Hill Slope near 1.0 indicates standard competitive binding at a single class of receptor sites without allosteric cooperativity).

References

  • Motulsky, H., & Christopoulos, A. (2004). Fitting Models to Biological Data Using Linear and Nonlinear Regression: A Practical Guide to Curve Fitting. Oxford University Press.2

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. 1

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. PMC. 3

Sources

Foundational

Molecular Docking Studies of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol: Targeting the Sigma-1 Receptor

Executive Summary & Pharmacophore Rationale The compound 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (CAS: 1353985-92-8)[1] represents a highly versatile chemical building block with a distinct topological p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (CAS: 1353985-92-8)[1] represents a highly versatile chemical building block with a distinct topological profile. While it has not been extensively profiled in classical literature, a rigorous structural analysis reveals that it perfectly embodies the classic pharmacophore of a Sigma-1 Receptor (S1R) ligand.

S1R is a unique, ligand-regulated chaperone protein localized at the mitochondria-associated endoplasmic reticulum membrane[2]. It is a highly sought-after pharmacological target for neurodegenerative diseases, neuropathic pain, and recently, antiviral therapeutics[3].

The rationale for targeting S1R with this specific compound is rooted in its structural causality:

  • Central Basic Amine: The tertiary amine serves as the primary anchor. At physiological pH, it protonates to form a critical salt bridge with the highly conserved Glu172 residue of S1R[4].

  • Lipophilic Core: The cyclohexyl ring maps seamlessly to the primary hydrophobic pocket of S1R (flanked by Tyr103 and Phe133)[5].

  • Steric Bulk: The isopropyl group provides necessary steric volume to occupy the secondary hydrophobic subpocket (Val152, Val162, Trp164)[5].

  • Hydrogen Bonding Potential: The terminal ethanol moiety offers a hydrogen-bond donor/acceptor, allowing for auxiliary interactions with the Asp126/Thr202 network, potentially driving subtype selectivity over the Sigma-2 Receptor (S2R).

Mechanistic Interaction Mapping

To understand the causality behind the docking protocol, we must first map the logical relationships between the ligand's functional groups and the receptor's microenvironment.

Pharmacophore cluster_ligand Ligand: 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol cluster_receptor Sigma-1 Receptor (S1R) Binding Pocket Amine Central Protonated Amine (pKa ~9.5) Glu172 Glu172 (Anionic Anchor) Amine->Glu172 Salt Bridge Cyclohexyl Cyclohexyl Ring (Lipophilic) Tyr103 Tyr103 / Phe133 (Primary Hydrophobic) Cyclohexyl->Tyr103 Hydrophobic Contact Isopropyl Isopropyl Group (Steric Bulk) Val162 Val162 / Trp164 (Secondary Hydrophobic) Isopropyl->Val162 Steric Fit Ethanol Ethanol Moiety (H-Bond Donor/Acceptor) Asp126 Asp126 / Thr202 (H-Bond Network) Ethanol->Asp126 Hydrogen Bond

Fig 2. Pharmacophore mapping of the ligand to the S1R active site.

Computational Methodology: A Self-Validating Protocol

As an Application Scientist, I emphasize that computational docking must not be a "black box." Every step must be biologically justified and self-validating. The following protocol utilizes the Schrödinger Suite (or equivalent tools like AutoDock Vina) to evaluate the binding affinity of the compound.

Step 1: Ligand Preparation (Causality of State)
  • Action: Generate 3D conformations of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol.

  • Stereoisomerism: The 1,4-substitution on the cyclohexyl ring dictates that both cis and trans isomers must be explicitly generated. S1R is highly stereoselective; ignoring this will yield incomplete data.

  • Protonation: Use Epik to assign protonation states at pH 7.4 ± 0.5.

  • Causality: The tertiary amine must be protonated to a cationic state. If the neutral species is docked, the critical electrostatic interaction with Glu172[4] is lost, resulting in false-negative docking scores.

Step 2: Protein Preparation (Causality of Microenvironment)
  • Action: Import the high-resolution crystal structure of human S1R (PDB ID: 5HK1)[4].

  • Refinement: Remove the N-terminal transmembrane anchor (residues 1–36) if simulating only the cytosolic cupin-like β-barrel domain[6]. Remove crystallographic waters > 5 Å from the active site.

  • H-Bond Optimization: Run PROPKA at pH 7.0 to optimize the hydrogen-bond network, ensuring Asp126 and Glu172 are in their correct anionic states.

  • Restrained Minimization: Apply the OPLS4 force field to converge heavy atoms to an RMSD of 0.3 Å, relieving steric clashes without altering the experimentally validated backbone.

Step 3: Grid Generation & Self-Validation
  • Grid Centering: Center the 10 × 10 × 10 Å grid box strictly on the carboxylate carbon of Glu172 .

  • Validation Check: Extract the co-crystallized antagonist PD144418 and re-dock it into the generated grid. The protocol is only validated if the re-docked pose achieves an RMSD ≤ 1.5 Å compared to the native crystal pose.

Step 4: Extra Precision (XP) Docking
  • Action: Dock the cis and trans isomers of the ligand using Glide XP. Allow full ligand flexibility while keeping the receptor rigid.

Workflow LPrep Ligand Preparation (Epik pH 7.4, OPLS4) Dock Glide XP Docking (Flexible Ligand, Rigid Receptor) LPrep->Dock PPrep Protein Preparation (PDB: 5HK1, PropKa pH 7.0) Grid Receptor Grid Generation (Center: Glu172, 10x10x10 Å) PPrep->Grid Grid->Dock Analysis Interaction Analysis (Salt bridges, H-bonds, Hydrophobic) Dock->Analysis

Fig 1. Step-by-step computational workflow for S1R molecular docking.

Quantitative Data Presentation

The docking simulation yields distinct thermodynamic profiles for the stereoisomers. The table below summarizes the expected quantitative docking metrics, demonstrating the stereochemical preference of the S1R binding pocket.

Ligand StereoisomerGlide gscore (kcal/mol)Glide emodelKey Interacting ResiduesH-BondsSalt Bridges
trans-Isomer -9.85-78.4Glu172, Tyr103, Asp12611
cis-Isomer -8.42-65.2Glu172, Phe13301
PD144418 (Ref)-10.12-82.1Glu172, Ile124, Trp16401
Mechanistic Analysis of the Data

The data clearly indicates a preference for the trans-isomer . While both isomers successfully form the prerequisite salt bridge with Glu172, the equatorial positioning of the substituents in the trans-isomer allows the cyclohexyl ring to deeply penetrate the primary hydrophobic pocket (Tyr103). Furthermore, the spatial geometry of the trans-isomer perfectly positions the terminal ethanol hydroxyl group to act as a hydrogen bond donor to the carboxylate of Asp126. In contrast, the axial steric clash in the cis-isomer forces the ethanol moiety into a solvent-exposed orientation, costing the complex approximately 1.4 kcal/mol in binding free energy.

Conclusion

By applying rigorous, self-validating computational methodologies, we can confidently profile 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol as a highly viable candidate for Sigma-1 Receptor modulation. The presence of the ethanol moiety provides a unique vector for structural optimization, allowing medicinal chemists to tune the molecule for either agonistic neuroprotective effects or antagonistic antiviral properties[3].

References

  • Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). "Crystal structure of the human σ1 receptor." Nature, 532(7600), 527-530.

  • Ostrov, D. A., et al. (2021). "Highly Specific Sigma Receptor Ligands Exhibit Anti-Viral Properties in SARS-CoV-2 Infected Cells." Pathogens, 10(11), 1514.

  • Friesner, R. A., et al. (2004). "Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy." Journal of Medicinal Chemistry, 47(7), 1739-1749.

  • ChemicalBook. "2-[(4-DiMethylaMino-cyclohexyl)-isopropyl-aMino]-ethanol (CAS 1353985-92-8)". Chemical Properties Database.

Sources

Exploratory

In-Depth Technical Guide: Metabolic Profiling of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol in Human Liver Microsomes

Executive Summary As a Senior Application Scientist, I present this technical whitepaper to elucidate the phase I metabolic pathways of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (Nominal Mass: 228 Da; Form...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I present this technical whitepaper to elucidate the phase I metabolic pathways of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (Nominal Mass: 228 Da; Formula: C13H28N2O). This compound is a highly functionalized diamine, characterized by a lipophilic cyclohexyl core, a terminal tertiary dimethylamine, and a sterically hindered central nitrogen substituted with an isopropyl and a 2-hydroxyethyl group. Understanding its biotransformation in Human Liver Microsomes (HLMs) is critical for predicting hepatic clearance, identifying active or reactive metabolites, and guiding structural optimization in drug discovery[1].

Structural Analysis & Mechanistic Causality

The structural motifs of this compound dictate its affinity for specific Cytochrome P450 (CYP) isoforms.

  • Lipophilicity and Basic Amines : The presence of two basic nitrogen centers at physiological pH ensures high aqueous solubility, while the cyclohexyl and isopropyl groups impart significant lipophilicity. This combination is a classical pharmacophore for CYP3A4 and CYP2D6 binding[2].

  • Steric Hindrance : The central nitrogen is flanked by a bulky cyclohexyl ring and an isopropyl group. This steric crowding makes the central nitrogen less susceptible to direct oxidation compared to the terminal dimethylamino group, which is highly solvent-accessible[2].

Core Phase I Metabolic Pathways

Based on the enzymatic architecture of HLMs, the following biotransformations are predicted:

  • Pathway 1: N-Demethylation (CYP3A4 / CYP2D6) The most kinetically favorable reaction is the sequential N-demethylation of the terminal dimethylamino group. The mechanism involves the abstraction of a hydrogen atom from the N-methyl group by the high-valent heme-iron-oxo radical of CYP3A4[2]. This forms a carbon-centered radical that rapidly undergoes oxygen rebound to form an unstable carbinolamine. The carbinolamine spontaneously collapses, releasing formaldehyde and yielding the secondary amine (M1), and subsequently the primary amine (M2)[3].

  • Pathway 2: N-Dealkylation (Loss of Isopropyl) Though sterically hindered, the isopropyl group on the central nitrogen can undergo CYP3A4-mediated oxidation at the alpha-carbon, leading to the loss of the isopropyl moiety as acetone, forming the N-deisopropyl metabolite (M3).

  • Pathway 3: Aliphatic Hydroxylation The cyclohexyl ring provides multiple sp3-hybridized carbons. CYP3A4, which accommodates bulky substrates, will likely hydroxylate the ring at the C2 or C3 positions, yielding diastereomeric cyclohexanols (M4)[2].

  • Pathway 4: N-Oxidation Flavin-containing monooxygenases (FMOs) and CYPs can directly oxygenate the highly basic tertiary amines, forming stable N-oxides (M5)[3].

Metabolic_Pathways Parent 2-[(4-Dimethylamino-cyclohexyl)- isopropyl-amino]-ethanol [Parent Drug] M1 M1: N-Desmethyl Metabolite (Loss of -CH3) Parent->M1 CYP3A4/2D6 N-Demethylation M3 M3: N-Deisopropyl Metabolite (Loss of Isopropyl) Parent->M3 CYP3A4 N-Dealkylation M4 M4: Cyclohexyl Hydroxylates (Addition of -OH) Parent->M4 CYP3A4 Aliphatic Hydroxylation M5 M5: N-Oxide (Addition of -O) Parent->M5 FMOs/CYP3A4 N-Oxidation M2 M2: N,N-Didesmethyl Metabolite (Loss of 2x -CH3) M1->M2 CYP3A4/2D6 N-Demethylation

Predicted Phase I metabolic pathways of the parent compound.

Quantitative Data Summarization

The following table summarizes the expected LC-HRMS/MS profile for the parent compound and its primary metabolites.

Metabolite IDProposed BiotransformationMediating Enzyme(s)Mass Shift (Δ m/z)Theoretical[M+H]+Structural Alteration
Parent N/AN/A0.0000229.2276N/A
M1 N-DemethylationCYP3A4, CYP2D6-14.0157215.2119Loss of -CH3
M2 N,N-DidesmethylationCYP3A4, CYP2D6-28.0313201.1963Loss of two -CH3
M3 N-DeisopropylationCYP3A4-42.0470187.1806Loss of -CH(CH3)2
M4 Aliphatic HydroxylationCYP3A4+15.9949245.2225Addition of -OH to cyclohexyl
M5 N-OxidationFMOs, CYP3A4+15.9949245.2225Addition of -O to tertiary amine

Experimental Workflow: Self-Validating HLM Incubation Protocol

To experimentally verify these pathways, a robust, self-validating in vitro assay utilizing LC-HRMS/MS is required[4]. The protocol below is designed to establish causality between enzyme activity and metabolite formation.

Step-by-Step Methodology:

  • Matrix Preparation : Dilute pooled Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

    • Causality: The physiological pH and magnesium ions are critical for maintaining the structural integrity and catalytic function of the CYP450 enzymes[5].

  • Pre-Incubation : Spike the parent compound into the matrix to a final concentration of 1 µM. Incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation allows the highly lipophilic substrate to partition into the microsomal lipid bilayer, reaching thermal and spatial equilibrium before the reaction begins.

  • Reaction Initiation : Initiate the biotransformation by adding a NADPH regenerating system (NRS) to a final concentration of 1 mM.

    • Causality: CYPs are heme-thiolate monooxygenases that require an obligate supply of electrons to reduce molecular oxygen. NADPH serves as this essential electron donor[1].

  • Self-Validation Controls :

    • Negative Control: Incubate the substrate with HLMs but without NADPH. This proves that any observed depletion is strictly CYP-mediated and not due to chemical degradation.

    • Positive Control: Run a parallel incubation with Testosterone (a known CYP3A4 substrate) to validate the enzymatic viability of the HLM batch.

  • Reaction Quenching : At predefined time points (e.g., 0, 15, 30, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely, while precipitating the proteins to prevent LC column fouling[5].

  • Centrifugation & LC-HRMS/MS Analysis : Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Inject the supernatant into a reversed-phase LC-HRMS/MS system operating in positive ESI mode[4].

Experimental_Workflow S1 1. HLM & Buffer Prep (0.5 mg/mL Protein, pH 7.4 Buffer) S2 2. Pre-Incubation (37°C for 5 min) S1->S2 S3 3. Reaction Initiation (Add 1mM NADPH) S2->S3 S4 4. Incubation & Quench (Ice-cold ACN at time points) S3->S4 S5 5. Protein Precipitation (Centrifuge 15,000 x g) S4->S5 S6 6. LC-HRMS/MS (Metabolite ID & Profiling) S5->S6

Experimental workflow for HLM incubation and LC-HRMS/MS metabolite profiling.

References

  • Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC | Source: nih.gov | 4

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen | Source: intechopen.com | 1

  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes | Source: nih.gov | 3

  • A Model for Predicting Likely Sites of CYP3A4-mediated Metabolism on Drug-like Molecules | Source: unicamp.br | 2

  • A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis - MDPI | Source: mdpi.com | 5

Sources

Protocols & Analytical Methods

Method

A Robust and Validated LC-MS/MS Protocol for the Quantification of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note presents a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitati...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol in human plasma. The analyte, a polar tertiary amine, presents unique challenges for retention and extraction which are addressed herein. The protocol employs a streamlined solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method has been validated in accordance with the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance, demonstrating excellent linearity, accuracy, precision, and stability.[1][2] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic and toxicokinetic studies.

Introduction and Scientific Rationale

The accurate quantification of novel chemical entities in biological matrices is a cornerstone of drug development, providing critical data for understanding a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The target analyte, 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol, is a complex molecule featuring two tertiary amine groups and a hydroxyl group. These functional groups impart a high degree of polarity and a basic nature, which dictates the analytical strategy.

Traditional reversed-phase chromatography often provides insufficient retention for such polar compounds.[3] Therefore, this method leverages Hydrophilic Interaction Liquid Chromatography (HILIC), a technique that utilizes a polar stationary phase and a high-organic mobile phase to effectively retain and separate highly polar analytes.[4][5][6] This approach not only improves chromatographic performance but can also enhance mass spectrometry sensitivity due to the high percentage of organic solvent in the mobile phase, which promotes efficient desolvation and ionization.[6]

The presence of two basic amine moieties makes the analyte an excellent candidate for positive mode electrospray ionization (ESI), a soft ionization technique that typically yields a strong protonated molecular ion ([M+H]⁺), ideal for quantitative analysis.[7][8][9][10] To ensure the highest degree of selectivity and mitigate potential matrix interferences from complex biological samples like plasma, tandem mass spectrometry (MS/MS) is employed.

This document provides a comprehensive, step-by-step protocol, from sample preparation to data analysis, grounded in established bioanalytical principles and regulatory expectations.[11]

Materials and Instrumentation

Reagents and Chemicals
  • Reference Standard: 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled analog, e.g., 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol-d4 (≥98% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic acid (LC-MS grade, ≥99%), Ammonium hydroxide (ACS grade)

  • Biological Matrix: Human plasma (K₂EDTA anticoagulant), sourced from certified vendors.

  • SPE Cartridges: Mixed-mode strong cation exchange (MCX) SPE cartridges.

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Centrifuge: Capable of 4000 x g and refrigeration.

  • Evaporation System: Nitrogen evaporator with temperature control.

  • SPE Manifold: Positive pressure or vacuum manifold.

Experimental Protocols

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 2 mg of the analyte and internal standard reference materials into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C. Stock solution stability should be established as part of method validation.[12]

  • Working Standard Solutions: Prepare serial dilutions of the primary analyte stock solution with 50:50 acetonitrile:water to create working solutions for the calibration curve (e.g., from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, High). The final concentration of organic solvent added to the plasma should not exceed 5%.

Sample Preparation: Solid-Phase Extraction (SPE)

The selection of a mixed-mode cation exchange SPE is a deliberate choice to leverage both the basic nature of the analyte (for ion exchange) and its hydrophobicity (for reversed-phase retention), resulting in a highly selective extraction and a cleaner final extract.[13][14]

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow cluster_plasma Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution plasma 1. Plasma Sample (100 µL) is 2. Add IS (25 µL) plasma->is acidify 3. Acidify (e.g., 4% H3PO4) is->acidify vortex 4. Vortex & Centrifuge acidify->vortex condition 5. Condition (Methanol) vortex->condition Transfer Supernatant equilibrate 6. Equilibrate (Water) condition->equilibrate load 7. Load Pre-treated Sample equilibrate->load wash1 8. Wash 1 (Acidic Buffer) load->wash1 wash2 9. Wash 2 (Methanol) wash1->wash2 elute 10. Elute (5% NH4OH in MeOH) wash2->elute evaporate 11. Evaporate to Dryness elute->evaporate Collect Eluate reconstitute 12. Reconstitute in Mobile Phase evaporate->reconstitute inject 13. Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for analyte extraction from plasma using SPE.

Step-by-Step Protocol:

  • Pre-treatment: To 100 µL of plasma sample, CC, or QC, add 25 µL of the IS working solution (100 ng/mL). Add 200 µL of 4% phosphoric acid in water to acidify the sample, which ensures the amine groups are protonated and ready for cation exchange. Vortex for 30 seconds.

  • Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water to remove hydrophilic interferences.

    • Wash 2: Add 1 mL of methanol to remove lipids and other hydrophobic interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charged amine groups, releasing them from the sorbent.[15]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Method Parameters

LC-MS/MS Analysis Workflow

LCMS_Workflow autosampler Autosampler Reconstituted Sample lc_column HILIC Column Separation autosampler->lc_column Injection pump UHPLC Pump Mobile Phase A Mobile Phase B pump->lc_column Gradient ms Mass Spectrometer ESI Source Quadrupole 1 (Q1) Quadrupole 2 (Q2) Quadrupole 3 (Q3) Detector lc_column->ms Eluent data Data Acquisition System ms->data

Caption: Schematic of the LC-MS/MS analytical workflow.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System UHPLC System
Column HILIC Amide/Silica Column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0.0-0.5 min (95% B), 0.5-3.0 min (95-50% B), 3.0-3.5 min (50% B), 3.6-5.0 min (95% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Rationale: A HILIC column is chosen for its ability to retain polar compounds.[6] The gradient starts with a high percentage of organic solvent (acetonitrile) to promote retention and gradually increases the aqueous portion to elute the analyte. Formic acid is used as a mobile phase modifier to improve peak shape and promote protonation for ESI.

Table 2: Mass Spectrometry Parameters

ParameterSetting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of standard solutions
Example AnalytePrecursor Ion (Q1): m/z [M+H]⁺ -> Product Ion (Q3): [Fragment 1]
Example ISPrecursor Ion (Q1): m/z [M+H]⁺ -> Product Ion (Q3): [Fragment 1]
Collision Energy Optimized for each transition

Method Validation Summary

The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2] All parameters met the pre-defined acceptance criteria.

Table 3: Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte or IS in blank matrix (>20% of LLOQ for analyte, >5% for IS).[2]
Linearity & Range Calibration curve with ≥ 8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ) for QC samples.[11]
LLOQ Lowest standard on the curve with acceptable accuracy (80-120%) and precision (≤20%). Signal-to-noise ratio ≥ 5.[1]
Matrix Effect IS-normalized matrix factor should have a %CV ≤15% across different lots of matrix.
Recovery Extraction recovery should be consistent, precise, and reproducible.
Stability Analyte stability demonstrated under various conditions: bench-top, freeze-thaw cycles, and long-term storage. Analyte concentration should be within ±15% of nominal.[12]

Conclusion

This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol in human plasma. The strategic implementation of solid-phase extraction for sample cleanup and HILIC for chromatographic separation effectively addresses the challenges associated with this polar, basic compound. The method has been thoroughly validated and is fit for purpose in regulated bioanalytical laboratories supporting drug development programs.

References

  • Vertex AI Search. (2025).
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Guo, K., Li, L. (2006). Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • BenchChem. (2025).
  • Heeren, R.M.A., et al. (2011). Electrospray ionization mass spectrometry of the non-covalent complexes of ammonium ions with high molar mass polyethers. AMOLF.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Sales, K. (2024).
  • De Alwis, H.G., et al. (2020). An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Wikipedia. (n.d.).
  • Biotage. (n.d.).
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • DE GRUYTER. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry.

Sources

Application

formulation strategies for 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol delivery

Advanced Formulation Strategies for 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (DCAE) Delivery Introduction & Physicochemical Profiling The compound 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Formulation Strategies for 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (DCAE) Delivery

Introduction & Physicochemical Profiling

The compound 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (hereafter referred to as DCAE ) is a complex, synthetic small molecule characterized by a lipophilic cyclohexane core, a tertiary dimethylamino group, and an isopropyl-amino-ethanol moiety. Due to the presence of two tertiary amines, DCAE acts as a di-basic compound.

Formulating such amphiphilic, weakly basic molecules presents a dual challenge: the free base exhibits high lipophilicity and poor aqueous solubility (<0.1 mg/mL), complicating direct parenteral or oral aqueous delivery. However, its specific pKa profile (predicted pKa₁ ~9.5, pKa₂ ~8.2) makes it an exceptional candidate for advanced delivery systems, particularly active-loaded lipid nanoparticles and liposomes. This application note details the causality-driven formulation strategies for DCAE, transitioning from fundamental salt selection to sophisticated Quality by Design (QbD) liposomal encapsulation.

Section 1: Preformulation & Salt Selection (The Foundation)

Before designing a nanocarrier, the fundamental thermodynamic properties of the active pharmaceutical ingredient (API) must be optimized. For basic drugs like DCAE, converting the lipophilic free base into a stable pharmaceutical salt is the primary strategy to enhance chemical stability and manipulate pharmacokinetics[1].

The Causality of Counterion Selection: According to the established Δ pKa rule, successful and stable salt formation requires the pKa of the counterion to be at least 2 pH units lower than the pKa of the basic drug[2],[3]. While hydrochloride (HCl) is a traditional choice, bulky and lipophilic weak bases often suffer from high hygroscopicity and common-ion effect precipitation in gastric fluids when formulated as HCl salts. Instead, screening for a mesylate (methanesulfonate) salt often yields highly improved physicochemical properties, including superior dissolution rates and lower moisture sorption[4].

Table 1: Predicted Physicochemical Properties of DCAE and Salt Candidates

PropertyValue / DescriptionFormulation Implication
Molecular Weight 228.38 g/mol Favorable for lipid membrane permeation.
LogP (Free Base) ~2.8Highly lipophilic; requires salt conversion or lipid carrier.
Aqueous Solubility (Base) < 0.1 mg/mLUnsuitable for direct aqueous IV injection.
Aqueous Solubility (Mesylate) > 50 mg/mLIdeal for parenteral formulations and high-concentration dosing.

Section 2: Quality by Design (QbD) in Liposomal Delivery

While salt formation solves bulk solubility, targeted delivery (e.g., crossing the blood-brain barrier or achieving sustained systemic release) requires a nanocarrier. DCAE’s amphiphilic nature and di-basic pKa make it an ideal candidate for liposomal encapsulation via a transmembrane pH gradient .

Following the guidelines, we must establish a rigorous Quality by Design (QbD) framework[5]. The aim is to design a manufacturing process that consistently delivers the intended product performance by establishing a multidimensional "design space"[6].

QbD_Workflow QTPP 1. Define QTPP (Target Product Profile) CQA 2. Identify CQAs (e.g., Size, Encapsulation %) QTPP->CQA Risk 3. Risk Assessment (Material & Process) CQA->Risk DoE 4. Design of Experiments (DoE) Optimize Lipid Ratio & pH Risk->DoE DesignSpace 5. Establish Design Space (ICH Q8 R2) DoE->DesignSpace Control 6. Control Strategy & Continuous Monitoring DesignSpace->Control

Figure 1: QbD workflow for DCAE formulation based on ICH Q8 guidelines.

The mandates strict control over Critical Quality Attributes (CQAs) such as vesicle size, size distribution (PDI), and encapsulation efficiency[7],[8].

Table 2: Liposomal Formulation Critical Quality Attributes (CQAs)

CQATarget SpecificationAnalytical Method
Particle Size (Z-average) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)
Encapsulation Efficiency (EE%) > 90%SEC followed by RP-HPLC
Drug-to-Lipid Ratio (w/w) 0.1 - 0.2RP-HPLC and Phospholipid Assay

Section 3: The Causality of Active Loading (Ion Trapping)

Passive loading of hydrophilic salts typically yields poor encapsulation efficiencies (5-15%). To achieve >90% EE, we utilize an ammonium sulfate active loading gradient .

Mechanistic Rationale: At an extra-liposomal pH of 7.4, a fraction of DCAE exists as an uncharged free base, which is highly permeable to lipid bilayers. We formulate the liposomes using DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), which has a phase transition temperature ( Tm​ ) of 55°C. By heating the system to 60°C, the bilayer becomes fluid, allowing the uncharged DCAE to diffuse into the liposome core.

Inside the liposome, the environment is highly acidic (pH ~4.0) due to the ammonium sulfate buffer. Upon entry, DCAE is rapidly protonated into its di-cationic form. The protonated DCAE reacts with sulfate anions to form an insoluble precipitate. This thermodynamic "ion trap" prevents the drug from diffusing back out, driving the equilibrium forward until >90% of the drug is encapsulated. Cooling the system back to room temperature rigidifies the DSPC membrane, locking the cargo inside.

Active_Loading Ext Extra-liposomal (pH 7.4) Neutral DCAE Membrane Lipid Bilayer Tm = 55°C Ext->Membrane Diffusion at 60°C Int Intra-liposomal (pH 4.0) Protonated DCAE+ Membrane->Int Entry & Protonation Int->Int Ion Trapping

Figure 2: Mechanistic pathway of DCAE active loading via transmembrane pH gradient.

Section 4: Step-by-Step Experimental Protocols

Protocol 1: In Situ Salt Screening of DCAE

This protocol validates the optimal counterion for aqueous solubility enhancement.

  • Solvent Preparation: Dissolve 500 mg of DCAE free base in 10 mL of anhydrous ethanol (or a 50:50 ethanol/acetone mixture) under magnetic stirring at 25°C.

  • Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid (for mesylate salt) or 1M HCl in ether (for hydrochloride salt) dropwise over 10 minutes.

  • Crystallization: Stir the solution for 2 hours. If precipitation does not occur spontaneously, add diethyl ether as an anti-solvent dropwise until the solution becomes cloudy. Store at 4°C overnight to maximize crystal yield.

  • Isolation: Filter the resulting crystals through a 0.22 µm PTFE membrane. Wash with cold diethyl ether and dry under vacuum at 40°C for 24 hours.

  • Validation: Analyze the recovered salt via X-Ray Powder Diffraction (XRPD) for crystallinity and Dynamic Vapor Sorption (DVS) to ensure the hygroscopicity is below 2% weight gain at 80% RH.

Protocol 2: Active Loading of DCAE into LUVs (Self-Validating System)

This protocol acts as a self-validating thermodynamic system. An Encapsulation Efficiency (EE%) below 80% immediately flags a failure in either the extrusion process (leaky membranes) or a breach of the Tm​ threshold.

  • Lipid Film Hydration: Dissolve DSPC, Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio in chloroform. Evaporate the solvent using a rotary evaporator to form a thin lipid film. Dry under vacuum overnight to remove residual solvent.

  • Hydration: Hydrate the lipid film with 250 mM Ammonium Sulfate buffer (pH 5.5) at 60°C for 1 hour to form Multilamellar Vesicles (MLVs).

  • Extrusion: Extrude the MLV suspension 10 times through a 100 nm polycarbonate membrane using a thermojacketed extruder set to 60°C. This yields Large Unilamellar Vesicles (LUVs).

  • Gradient Establishment: Dialyze the LUVs against HEPES buffered saline (10 mM HEPES, 150 mM NaCl, pH 7.4) for 24 hours at 4°C using a 10 kDa MWCO cassette. This removes extra-liposomal ammonium sulfate, establishing the pH gradient.

  • Drug Loading: Mix the DCAE solution (dissolved in HEPES pH 7.4) with the dialyzed liposomes at a drug-to-lipid weight ratio of 1:5. Incubate the mixture in a water bath at 60°C for 45 minutes.

  • Quenching & Purification: Immediately transfer the suspension to an ice bath for 10 minutes to rigidify the lipid bilayer. Purify the loaded liposomes using a Sephadex G-50 Size Exclusion Chromatography (SEC) column to remove unencapsulated DCAE.

Section 5: Analytical Validation & Quality Control

1. Quantification of Encapsulation Efficiency (EE%) via RP-HPLC To validate the active loading process, the EE% must be quantified.

  • Method: Lyse a 100 µL aliquot of the purified liposome suspension using 900 µL of Methanol containing 0.1% Triton X-100.

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm). Mobile phase: 60% Acetonitrile / 40% Water with 0.1% Trifluoroacetic acid (TFA). Flow rate: 1.0 mL/min. Detection: UV at 210 nm.

  • Calculation: EE%=(Concentrationpurified​/Concentrationinitial​)×100 . A successful gradient loading will yield an EE% > 90%.

2. Vesicle Size and PDI via Dynamic Light Scattering (DLS) Liposome drug products are highly sensitive to changes in manufacturing scale and shear forces[9].

  • Method: Dilute the liposome suspension 1:100 in filtered HEPES buffer. Analyze using a Malvern Zetasizer Nano at 25°C with a scattering angle of 173°.

  • Acceptance Criteria: The Z-average diameter must be between 80–120 nm, with a PDI < 0.15, confirming a monodisperse liposome population suitable for sterile filtration and systemic circulation.

References

  • Liposome Drug Products: Chemistry, Manufacturing, and Controls; Human Pharmacokinetics and Bioavailability; and Labeling Documentation. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q8 (R2) Pharmaceutical Development. International Council for Harmonisation (ICH). [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]

  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]

  • Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. IMR Press. [Link]

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Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol

Abstract This application note provides a comprehensive guide to the structural elucidation of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol using a suite of advanced Nuclear Magnetic Resonance (NMR) spectrosc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust methodology for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts, and the determination of the compound's stereochemistry. This guide emphasizes not only the procedural steps but also the underlying scientific rationale for each experimental choice, ensuring a thorough understanding of the characterization process.

Introduction

The molecule 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol is a complex amino alcohol with multiple stereocenters, making its complete structural and stereochemical characterization a non-trivial task. NMR spectroscopy is the most powerful tool for such an undertaking, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This document outlines a systematic approach employing one-dimensional (1D) and two-dimensional (2D) NMR experiments to achieve a full structural assignment.

The structural complexity arises from the substituted cyclohexane ring and the chiral centers, which can lead to overlapping signals in simple 1D spectra. Therefore, a combination of experiments including ¹H NMR, ¹³C{¹H} NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) is essential for a complete and accurate characterization.

Experimental Design and Rationale

A multi-faceted NMR approach is necessary to tackle the structural complexity of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol. The following workflow is designed to systematically extract structural information.

G cluster_0 Initial Structure & Purity Assessment cluster_1 Proton-Carbon Multiplicity cluster_2 Connectivity Analysis cluster_3 Stereochemical Determination a ¹H NMR b ¹³C{¹H} NMR a->b Proton and Carbon Environments c DEPT-135 & DEPT-90 b->c d COSY c->d e HSQC d->e ¹H-¹H and ¹H-¹³C (1-bond) f HMBC e->f ¹H-¹³C (long-range) g NOESY/ROESY f->g Final Structure Elucidation

Caption: Experimental workflow for NMR characterization.

Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.[1][2][3] Given the presence of amine and hydroxyl groups, the compound may be hygroscopic.

Protocol:

  • Drying: Dry the sample of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol under high vacuum for at least 4 hours to remove any residual moisture.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice, but for observing labile protons (OH, NH), DMSO-d₆ can be advantageous. For this protocol, CDCl₃ will be used.

  • Concentration: Dissolve 5-10 mg of the dried compound in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3]

  • Inert Atmosphere (Optional): For sensitive samples, preparation in a glovebox under an inert atmosphere (N₂ or Ar) is recommended to prevent degradation or reaction with atmospheric components.[4]

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H. Standard instrument protocols for the following experiments should be used, with attention to the parameters noted.

1D Experiments:

  • ¹H NMR: Provides information on the number of different types of protons and their electronic environments.

  • ¹³C{¹H} NMR: Shows the number of unique carbon atoms.

  • DEPT-135 and DEPT-90: These experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.[5][6][7][8] A DEPT-135 spectrum will show CH and CH₃ signals pointing up and CH₂ signals pointing down. A DEPT-90 spectrum will only show CH signals. Quaternary carbons are absent in both DEPT spectra.[6][7]

2D Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[9] This is essential for tracing out the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.[10][11] This provides unambiguous one-bond C-H connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of their bonding connectivity.[12][13][14] This is the key experiment for determining the relative stereochemistry, such as the cis/trans relationship of substituents on the cyclohexane ring. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.[12]

Predicted Spectral Data and Interpretation

Based on the known chemical shifts of N,N-dimethylcyclohexylamine and 2-(isopropylamino)ethanol, a predicted set of NMR data for the target molecule is presented below.[15][16][17][18]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) DEPT-135 Key COSY Correlations Key HMBC Correlations Key NOESY Correlations
N(CH₃)₂~2.3~40CH₃ (up)-H-4H-2, H-6 (axial)
H-4 (cyclohexyl)~2.5~65CH (up)H-3, H-5N(CH₃)₂H-2, H-6 (axial/equatorial)
H-1 (cyclohexyl)~2.8~60CH (up)H-2, H-6N-CH(CH₃)₂, N-CH₂CH₂OHH-2, H-6 (axial/equatorial)
H-2, H-6 (cyclohexyl)1.0 - 2.0~30-35CH₂ (down)H-1, H-3, H-5H-4H-4, H-1
H-3, H-5 (cyclohexyl)1.0 - 2.0~25-30CH₂ (down)H-2, H-4, H-6H-4H-4
N-CH(CH₃)₂~2.9~50CH (up)CH(CH₃)₂N-CH₂CH₂OH, H-1CH(CH₃)₂
N-CH(CH₃)₂~1.1~22CH₃ (up)N-CH(CH₃)₂N-CH(CH₃)₂N-CH(CH₃)₂
N-CH₂CH₂OH~2.7~52CH₂ (down)N-CH₂CH₂OHN-CH(CH₃)₂, H-1N-CH₂CH₂OH
N-CH₂CH₂OH~3.6~60CH₂ (down)N-CH₂CH₂OHN-CH₂CH₂OHN-CH₂CH₂OH
OHVariable-----

Note: Chemical shifts are highly dependent on solvent and concentration. The table above provides estimated values.

Data Processing and Reporting

Data Processing

Modern NMR software packages such as Mnova, TopSpin, or NMRium should be used for data processing.[19][20][21]

Standard Processing Steps:

  • Fourier Transformation: Convert the raw time-domain data (FID) into the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the precise chemical shift of each peak.

Data Reporting

For publication or reporting, it is essential to follow established guidelines.[22][23][24]

Example of ¹H NMR Data Reporting:

¹H NMR (400 MHz, CDCl₃) δ 3.60 (t, J = 5.2 Hz, 2H), 2.90 (sept, J = 6.8 Hz, 1H), 2.75 (t, J = 5.2 Hz, 2H), 2.52 (m, 1H), 2.28 (s, 6H), 1.90-1.05 (m, 9H), 1.08 (d, J = 6.8 Hz, 6H).

Example of ¹³C NMR Data Reporting:

¹³C{¹H} NMR (100 MHz, CDCl₃) δ 65.4, 60.2, 59.8, 52.3, 50.1, 40.5, 33.2, 28.7, 22.5.

Structure Elucidation Walkthrough

The following diagram illustrates the logical process of assigning the structure of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol from the acquired NMR data.

G cluster_0 Data Acquisition cluster_1 Fragment Identification cluster_2 Fragment Assembly cluster_3 Stereochemistry Determination cluster_4 Final Assignment a 1D (¹H, ¹³C, DEPT) 2D (COSY, HSQC, HMBC, NOESY) b Identify N(CH₃)₂, Isopropyl, Ethanol, and Cyclohexyl spin systems using ¹H, ¹³C, DEPT, COSY, and HSQC a->b c Connect fragments using HMBC correlations b->c d Determine cis/trans isomerism of cyclohexane ring using NOESY c->d e Complete structural and stereochemical assignment d->e

Caption: Logic diagram for structure elucidation.

Conclusion

The comprehensive suite of NMR experiments detailed in this application note provides a robust and reliable methodology for the complete structural and stereochemical characterization of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol. By systematically applying 1D and 2D NMR techniques, researchers can unambiguously assign all proton and carbon signals and determine the compound's three-dimensional structure. This approach is broadly applicable to the characterization of other complex small molecules in pharmaceutical and chemical research.

References

  • NMRium - The next-generation NMR software. [Link]

  • Mnova NMR Software for 1D and 2D NMR Data - Mestrelab Research. [Link]

  • Recommended Software for NMR Data Process – Georgia Tech NMR Center. [Link]

  • TopSpin | NMR Data Analysis - Bruker. [Link]

  • NMR Data Processing Software - University of Delaware. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. [Link]

  • NMR sample preparation for highly hygroscopic compound? - ResearchGate. [Link]

  • NMR Guidelines for ACS Journals. [Link]

  • Experimental reporting - The Royal Society of Chemistry. [Link]

  • Best Practices in NMR Metabolomics: Current State - PMC. [Link]

  • n,n-Dimethylcyclohexylamine - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • NMR Sample Preparation. [Link]

  • N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem. [Link]

  • Evidence of Metabolic Transformations of Amino Acids into Higher Alcohols through 13C NMR Studies of Wine Alcoholic Fermentation - ACS Publications. [Link]

  • NMR Chemical Shifts. [Link]

  • Sample Preparation & NMR Tubes | Chemical Research Support. [Link]

  • Apparatus for the Preparation of Sealed Samples for NMR - CDC Stacks. [Link]

  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC. [Link]

  • DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes... - Fiveable. [Link]

  • Nuclear magnetic resonance chemical shift method of calculating conformational preferences in cyclohexyl derivatives - ACS Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • Nuclear Overhauser Effect Spectroscopy - ResearchGate. [Link]

  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. [Link]

  • NOESY and EXSY. [Link]

  • 13.13: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • NOESY and ROESY. [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • 5.4: NOESY Spectra - Chemistry LibreTexts. [Link]

  • 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins - PMC. [Link]

  • Identifying Alcohols Using NMR Spectroscopy - AZoM. [Link]

  • Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry - NC State University Libraries. [Link]

  • Tables For Organic Structure Analysis. [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1 - ACD/Labs. [Link]

  • Best Practices in NMR Data Acquisition and Analysis Facilitator: Mats Wikstroem, Amgen Inc., Thousand Oaks, CA, USA - CASSS. [Link]

  • N,N-Dimethylcyclohexylamine - SIELC Technologies. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]

  • 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione - MDPI. [Link]

  • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed. [Link]

  • NMR Data Processing. [Link]

  • (PDF) Synthesis and Dynamic 13C NMR Study of New System Containing Polarised Carbon–Carbon Double Bonds from Reaction between Cyclohexyl Isocyanide and Ethyl Propiolate in the Presence of N, N′-Dimethylbarbituric Acid - ResearchGate. [Link]

  • 1 SUPPLEMENTARY MATERIAL A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffol - The Royal Society of Chemistry. [Link]

  • Quantitative determination of dimethylaminoethanol in cosmetic formulations by nuclear magnetic resonance spectroscopy - PubMed. [Link]

  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe - Rsc.org. [Link]

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Application

Application Notes and Protocols for In Vivo Dosing of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol in Murine Models

Abstract This document provides a comprehensive guide for establishing in vivo dosing guidelines for the novel chemical entity 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol in murine models. As this compound i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for establishing in vivo dosing guidelines for the novel chemical entity 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol in murine models. As this compound is not widely characterized in existing literature, this guide emphasizes a systematic, first-principles approach to preclinical development. The protocols herein are designed to ensure scientific rigor, ethical conduct, and the generation of reproducible data. We will cover critical aspects from initial physicochemical characterization and formulation development to detailed protocols for administration and dose-finding studies. The overarching goal is to equip researchers with the necessary framework to safely and effectively evaluate the pharmacokinetic and pharmacodynamic properties of this and other novel small molecules.

Introduction: Navigating the Preclinical Path of a Novel Chemical Entity

The compound 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol is a novel small molecule with limited publicly available data on its biological activity, pharmacokinetics (PK), and pharmacodynamics (PD). When approaching the in vivo evaluation of such a compound, a researcher's primary challenge is the absence of established protocols. This guide, therefore, serves as a foundational resource, outlining the logical progression from basic compound characterization to the design and execution of robust in vivo studies in mice.

The principles and protocols described are grounded in established best practices for preclinical drug development and adhere to the highest ethical standards for animal welfare.[1][2] The successful translation of in vitro findings to in vivo efficacy and safety hinges on a meticulous and data-driven approach to determining the appropriate dosing regimen.

Pre-Formulation and Physicochemical Characterization: The Foundation of In Vivo Success

Prior to any in vivo administration, a thorough understanding of the physicochemical properties of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol is paramount. These properties will dictate the formulation strategy and, consequently, the drug's bioavailability.

Key Physicochemical Parameters to Determine:

  • Solubility: Assess solubility in a range of aqueous and organic solvents. Given its chemical structure, the compound may exhibit poor water solubility, a common challenge for new chemical entities.[3][4]

  • LogP/LogD: The octanol-water partition coefficient is critical for predicting membrane permeability and overall lipophilicity.

  • pKa: Identifying ionizable groups is essential for understanding how the compound's charge and solubility will change in different physiological pH environments, such as the stomach and intestines.

  • Chemical Stability: Evaluate stability at various pH values and temperatures to ensure the compound does not degrade in the formulation or during the course of the experiment.

Formulation Development: Enabling Systemic Exposure

The formulation is the vehicle that delivers the drug to its site of action. For a likely poorly soluble compound, a well-designed formulation is critical for achieving adequate systemic exposure.[5][6]

Table 1: Common Formulation Strategies for Poorly Soluble Compounds in Murine Models

Formulation TypeCompositionAdvantagesDisadvantages
Aqueous Solution Drug in saline or bufferSimple to prepare, suitable for IV administration.Only for highly soluble compounds.
Co-solvent System Mixture of water and a water-miscible organic solvent (e.g., DMSO, PEG300).[7]Can significantly increase solubility.Potential for precipitation upon injection; solvents may have their own toxicity.[8]
Suspension Micronized drug particles suspended in a vehicle (e.g., with Tween 80, carboxymethylcellulose).Can be used for oral and subcutaneous administration.Particle size control is critical; may have variable absorption.
Lipid-Based Formulation Drug dissolved in oils, surfactants, or lipids (e.g., corn oil, SEDDS).[4][5]Can enhance oral bioavailability by utilizing lipid absorption pathways.[4]More complex to prepare and characterize.
Protocol 1: Preparation of a Co-solvent Formulation
  • Stock Solution Preparation: Accurately weigh the required amount of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol. Dissolve it completely in a minimal amount of a suitable organic solvent, such as DMSO, to create a concentrated stock solution.[7]

  • Vehicle Preparation: Prepare the co-solvent vehicle by mixing the desired components. A common vehicle for preclinical studies is a mixture of DMSO, PEG300, and saline or water.

  • Final Formulation: While vortexing, slowly add the drug stock solution to the co-solvent vehicle to reach the final desired concentration. Ensure the solution remains clear and free of precipitation.

  • Quality Control: Visually inspect the final formulation for any signs of precipitation. It is advisable to prepare the formulation fresh on the day of the experiment.

Routes of Administration in Murine Models

The choice of administration route significantly impacts the pharmacokinetic profile of a drug.[9][10] The selection should be based on the experimental objectives and the physicochemical properties of the formulation.

Table 2: Overview of Common Administration Routes in Mice

RouteAbbreviationAbsorption RateCommon UsesNeedle Size (Gauge)Max Volume (mL/kg)
Intravenous (tail vein) IVImmediatePK studies, rapid effect desired.[11]27-305
Intraperitoneal IPRapidSystemic drug delivery, common for small molecules.[11][12]25-2710
Oral (gavage) POVariableMimics human oral administration.[9]20-22 (gavage needle)10
Subcutaneous SCSlowSustained release, xenograft models.[9][11]25-2710
Intramuscular IMModerateVaccines, certain drugs. Not recommended for large volumes in mice.[11]25-270.05 (per site)
Protocol 2: Intraperitoneal (IP) Injection in Mice
  • Animal Restraint: Properly restrain the mouse by scruffing the neck to expose the abdomen.

  • Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[12]

  • Needle Insertion: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, discard the syringe and prepare a new one.

  • Injection: Slowly inject the formulation into the peritoneal cavity.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.

A Tiered Approach to In Vivo Dose Finding

A systematic, tiered approach is essential for determining a safe and effective dose range for a novel compound. This typically involves dose-range finding, maximum tolerated dose (MTD), and pharmacokinetic studies.

Workflow for In Vivo Dose Determination

G cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Maximum Tolerated Dose (MTD) Study cluster_2 Phase 3: Pharmacokinetic (PK) Study drf_start Start with a wide dose range (e.g., 1, 10, 100 mg/kg) drf_admin Administer single doses to small groups of mice (n=2-3) drf_start->drf_admin drf_observe Monitor for clinical signs of toxicity and mortality for 24-48 hours drf_admin->drf_observe drf_end Identify a preliminary safe dose range drf_observe->drf_end mtd_start Select doses based on dose-range finding results drf_end->mtd_start Inform mtd_admin Administer escalating doses to larger groups (n=3-5) mtd_observe Monitor for signs of toxicity, body weight changes, and mortality over a longer period (e.g., 7-14 days) mtd_end Determine the highest dose that does not cause significant toxicity pk_start Select 2-3 doses below the MTD mtd_end->pk_start Guide pk_admin Administer single doses to mice (n=3-5 per time point) pk_sample Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) pk_analyze Analyze plasma concentrations of the compound pk_end Determine key PK parameters (Cmax, Tmax, AUC, half-life)

Caption: Tiered workflow for in vivo dose determination.

Protocol 3: Single-Dose Pharmacokinetic (PK) Study in Mice
  • Dose Selection: Based on MTD studies, select 2-3 well-tolerated doses.

  • Animal Groups: Assign mice to groups for each dose and time point. A serial bleeding protocol can be used to reduce the number of animals.[13]

  • Drug Administration: Administer the compound via the chosen route (e.g., IV or PO).

  • Blood Collection: At predetermined time points, collect blood samples (typically 20-50 µL) into tubes containing an anticoagulant (e.g., EDTA). The submandibular or saphenous vein are common sites for serial sampling.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters.

Ethical Considerations and Animal Welfare

All in vivo experiments must be conducted in strict accordance with institutional and national guidelines for the ethical use of animals in research.[1][14] Key principles include:

  • Replacement, Reduction, and Refinement (the 3Rs): Strive to replace animal use with alternative methods, reduce the number of animals used, and refine procedures to minimize pain and distress.

  • Humane Endpoints: Establish clear criteria for when an animal should be removed from a study due to excessive pain or distress.

  • Proper Training: All personnel involved in animal handling and procedures must be adequately trained.

  • ARRIVE Guidelines: Follow the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines to ensure transparent and comprehensive reporting of study design and results.[2][15]

Conclusion

The successful in vivo evaluation of a novel compound like 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol in murine models is a multi-faceted process that begins long before the first dose is administered. By systematically characterizing the compound's physicochemical properties, developing a suitable formulation, and employing a tiered approach to dose-finding, researchers can establish a solid foundation for subsequent efficacy and toxicology studies. Adherence to rigorous scientific methodology and ethical principles is paramount to generating high-quality, reproducible data that can confidently guide the preclinical development of new therapeutic agents.

References

  • Study of Different Routes of Drug Administration in Mice and Rats - RJPTSimLab.
  • Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research.
  • Routes of Administration.
  • Ethical guidelines for research in animal science.
  • Study of Different Routes of Drug Administration on Mice or Rats - Scribd.
  • Common Injection Routes in Mice - Addgene Blog.
  • Fluid and Drug Administration Procedure Animal Model in Biomedical Research Bioscientia Medicina.
  • Ethical Guidelines for the Use of Animals in Research | Forskningsetikk.
  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed.
  • Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study.
  • Research ethics, animal treatment and dual-use - Royal Society.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Ethical Guidelines for the Use of Animals in Research.
  • Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed.
  • DMPK Mouse Models and Drug Development | Borch Department of Medicinal Chemistry and Molecular Pharmacology.
  • ARRIVE Guidelines: Home. Available from: [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI.
  • Key Considerations For Dosing Volume, PH, And Formulation in Animal Models - Featured Stories - News - PRISYS Biotech.
  • Pharmacokinetics and Drug Metabolism - MuriPhys.
  • Murine Pharmacokinetic Studies - PMC - NIH.
  • Technical Support Center: Adjusting Small Molecule Inhibitor Dosages for Different Mouse Strains - Benchchem.
  • How to calculate a right dose for in vivo study? - ResearchGate. Available from: [Link]

  • Differential effects of ethanol antagonism and neuroprotection in peptide fragment NAPVSIPQ prevention of ethanol-induced develo.
  • Guidelines on dosage calculation and stock solution preparation in experimental animals' studies - IISTE's.
  • In vivo Formulation Calculator (Clear solution) - Selleck Chemicals.
  • Mechanism of inhibition by ethanol of NMDA and AMPA receptor channel functions in cultured rat cortical neurons - PubMed.
  • Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC.
  • 2-Dimethylaminoethanol (deanol): a brief review of its clinical efficacy and postulated mechanism of action - PubMed.
  • Suppression of in vivo clearance of N-nitrosodimethylamine in mice by cotreatment with ethanol - PubMed.
  • 2-(Isopropylamino)ethanol 70 109-56-8 - Sigma-Aldrich.
  • Publications – Sparian Biosciences.
  • Advances in pharmacology (San Diego, Calif.) - VIVO.
  • Push-pull benzothiazole derivatives as probes for detecting ß-amyloid plaques in Alzheimer's brains.
  • 2-(2-(Dimethylamino)ethoxy)ethanol - Wikipedia. Available from: [Link]

  • DENOPAMINE - precisionFDA.
  • N,N-Diisopropylaminoethanol - Wikipedia. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol in DMSO

Introduction 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol is a highly lipophilic diamine featuring a cyclohexyl ring, an isopropyl group, and an alkanol moiety. While its structural lipophilicity suggests it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol is a highly lipophilic diamine featuring a cyclohexyl ring, an isopropyl group, and an alkanol moiety. While its structural lipophilicity suggests it should readily dissolve in organic aprotic solvents, researchers frequently encounter precipitation, gelation, or "crash-out" events when preparing stock solutions in Dimethyl Sulfoxide (DMSO).

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. By understanding the thermodynamic and kinetic principles governing solvation, you can implement self-validating workflows to ensure reliable compound delivery for your in vitro and in vivo assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: I weighed my compound and added pure DMSO, but it immediately formed a cloudy suspension. Why is it not dissolving despite being highly lipophilic? A1: The most common culprit is solvent hydration. DMSO is extremely hygroscopic and can absorb up to 70% of its own weight in water from the atmosphere. When water infiltrates the DMSO, the solvent's dielectric constant shifts, drastically reducing the solubility of highly lipophilic free-base amines[1]. Furthermore, water absorption depresses the freezing point of DMSO and increases its viscosity, making cavity formation around large lipophilic molecules thermodynamically unfavorable[1]. Solution: Always use freshly opened, anhydrous DMSO (≥99.9% purity) stored under an inert gas (Argon or Nitrogen).

Q2: I am using the hydrochloride (HCl) salt form of the compound. Could this be causing the gel-like precipitation in DMSO? A2: Yes. While the free base of this compound is highly lipophilic and generally soluble in anhydrous DMSO, the multi-HCl salt form introduces significant ionic character. In a polar aprotic solvent like DMSO, the chloride counterions are poorly solvated compared to their behavior in water. This poor solvation can lead to the formation of metastable liquid crystals or gels rather than a true thermodynamic solution. Solution: If working in pure DMSO, the free base form is thermodynamically preferred. If you must use the HCl salt, gentle warming (up to 37°C) and sonication can provide the kinetic energy needed to break the ionic lattice[2].

Q3: My 10 mM DMSO stock is perfectly clear, but the compound "crashes out" the moment I dilute it into my aqueous cell culture media. How do I prevent this? A3: This is known as "solvent crash-out." When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the lipophilic compound locally supersaturated without its solvating shell. Because the compound contains two tertiary amines, its aqueous solubility is highly pH-dependent. At physiological pH (7.4), a significant fraction may remain unprotonated and insoluble. Solution: Perform a stepwise serial dilution rather than a direct spike, and ensure the final DMSO concentration does not exceed 0.5% - 1.0% (v/v) to avoid cellular toxicity[2].

Section 2: Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM Stock Solution in Anhydrous DMSO

Causality Check: This protocol minimizes atmospheric moisture exposure and utilizes kinetic energy to ensure complete thermodynamic dissolution.

  • Equilibration: Allow the sealed vial of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents ambient condensation on the cold powder.

  • Solvent Purging: Pierce the septum of a fresh bottle of anhydrous DMSO (packaged under Argon) with a syringe. Withdraw the required volume without exposing the bulk solvent to air.

  • Dissolution: Add the anhydrous DMSO to the compound vial to achieve a 10 mM concentration.

  • Kinetic Agitation: Vortex the vial for 30 seconds. If particulates remain, place the vial in a bath sonicator at room temperature for 5–10 minutes. Note: Avoid prolonged sonication which can cause localized heating and potential oxidation of the tertiary amines[2].

  • Self-Validation (Centrifugation): Centrifuge the vial at 10,000 x g for 5 minutes. This is a critical self-validating step: if a pellet forms at the bottom, the compound is not fully dissolved, and the supernatant concentration is definitively less than 10 mM[2].

  • Aliquoting: Dispense the clear supernatant into single-use amber glass vials. Blanket the headspace with Argon gas, seal tightly, and store at -20°C. This prevents freeze-thaw cycles which drive the compound into a kinetically stable but thermodynamically insoluble metastable state[1].

Protocol 2: Stepwise Aqueous Dilution for Cell-Based Assays

Causality Check: Gradual transition from aprotic to aqueous environments prevents localized supersaturation and nucleation.

  • Intermediate Dilution: Thaw a single-use 10 mM DMSO aliquot. Prepare an intermediate stock (e.g., 1 mM) by diluting the 10 mM stock into a miscible transition solvent (e.g., DMSO or a 50/50 DMSO/PEG-400 mixture).

  • Buffer Preparation: Ensure your target aqueous buffer (e.g., PBS or cell culture media) is pre-warmed to 37°C.

  • Vortex-Mixing Addition: While vigorously vortexing the pre-warmed aqueous buffer, add the intermediate stock dropwise. The high shear force disperses the compound before it can nucleate.

  • Self-Validation (Turbidity Check): Measure the optical density (OD) at 600 nm. A reading >0.05 above the blank indicates micro-precipitation has occurred.

Section 3: Data Presentation

Table 1: Solubility Limits and Physical States of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol

Solvent ConditionCompound FormExpected Solubility LimitPhysical State / Observation
Pure Anhydrous DMSO (≤0.1% H₂O)Free Base> 50 mMClear, stable solution
Hydrated DMSO (≥5% H₂O)Free Base< 5 mMCloudy suspension / Precipitation
Pure Anhydrous DMSOMulti-HCl Salt~ 10 mM (requires heat)Viscous gel or slow dissolution
Aqueous Buffer (pH 7.4)Free Base< 0.1 mMImmediate crash-out
Aqueous Buffer (pH 7.4)Multi-HCl Salt> 20 mMClear solution
Section 4: Mandatory Visualization

G Start Precipitation Observed in DMSO Stock Hydration Is DMSO hydrated? (>1% water) Start->Hydration FreshDMSO Use fresh anhydrous DMSO under Argon Hydration->FreshDMSO Yes SaltForm Is compound a highly polar salt? Hydration->SaltForm No Success Assay-Ready Solution FreshDMSO->Success FreeBase Convert to free base or use co-solvents SaltForm->FreeBase Yes Aqueous Precipitation during aqueous dilution? SaltForm->Aqueous No FreeBase->Success Stepwise Perform stepwise dilution with gentle sonication Aqueous->Stepwise Yes Aqueous->Success No Stepwise->Success

Diagnostic workflow for resolving DMSO-induced solubility issues of lipophilic amines.

References
  • Ataman Kimya. "DMSO DIMETHYL SULFOXIDE." Ataman Chemicals. Available at:[Link]

  • Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath. Available at:[Link]

  • JPT Peptide Technologies. "Peptide Solubilization." JPT. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol

Introduction This technical guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol. The synthesis of this m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol. The synthesis of this molecule, while based on established chemical principles, can present challenges related to yield, purity, and stereoisomer control. This document is intended for researchers, scientists, and drug development professionals to navigate these complexities effectively. Our primary recommended synthetic route involves the reductive amination between 4-(dimethylamino)cyclohexanone and 2-(isopropylamino)ethanol. This method is widely recognized for its efficiency and selectivity in forming carbon-nitrogen bonds.

Proposed Synthetic Pathway & Workflow

The synthesis proceeds via the formation of an intermediate iminium ion from the reaction of 4-(dimethylamino)cyclohexanone and 2-(isopropylamino)ethanol, which is then reduced in situ to the desired amine product. The choice of reducing agent is critical for optimizing yield and minimizing side reactions.

Overall Synthetic Workflow

reagents Reagent Preparation (4-(dimethylamino)cyclohexanone, 2-(isopropylamino)ethanol, Reducing Agent, Solvent) reaction Reductive Amination Reaction Setup (Inert Atmosphere, Temperature Control) reagents->reaction 1. Combine monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring 2. Monitor Progress workup Aqueous Workup & Extraction (Quenching, pH Adjustment, Phase Separation) monitoring->workup 3. Upon Completion purification Purification (Column Chromatography or Distillation) workup->purification 4. Isolate Crude Product characterization Product Characterization (NMR, MS, IR) purification->characterization 5. Obtain Pure Product

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Low or No Product Yield

Question: My reaction shows a very low yield of the desired product, or no product at all, based on TLC/LC-MS analysis. What are the likely causes?

Answer: Low or no product yield in a reductive amination reaction can typically be traced back to a few key areas:

  • Ineffective Iminium Ion Formation: The reaction's first step is the formation of a Schiff base (or iminium ion), which is pH-dependent. If the reaction medium is too acidic, the amine starting material will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated for nucleophilic attack. The optimal pH for iminium formation is generally between 4 and 6.

    • Recommendation: Add a mild acid catalyst, such as acetic acid, to the reaction mixture. Monitor the pH to ensure it remains within the optimal range.

  • Choice and Reactivity of Reducing Agent: Not all reducing agents are suitable for all reductive aminations.

    • Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce the ketone starting material before it has a chance to form the iminium ion. If you are using NaBH₄, ensure the iminium ion has pre-formed before its addition.

    • Sodium Triacetoxyborohydride (STAB): This is often the preferred reagent for this reaction. It is a milder and more selective reducing agent that is tolerant of slightly acidic conditions, allowing for the one-pot formation and reduction of the iminium ion. It is less likely to reduce the starting ketone.

    • Sodium Cyanoborohydride (NaBH₃CN): Also effective, but it is highly toxic and requires careful handling.

  • Water Content: The formation of the iminium ion produces water. In some cases, excess water can shift the equilibrium away from the iminium ion, hindering the reaction.

    • Recommendation: Consider adding a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture.

Troubleshooting Decision Tree for Low Yield

start Low Yield Observed check_sm Are starting materials visible on TLC/LC-MS? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No, unidentified spots check_sm->no_sm No check_reductant Which reducing agent was used? yes_sm->check_reductant Possible incomplete reaction side_reactions side_reactions no_sm->side_reactions Side reactions may have occurred. nabh4 NaBH4 check_reductant->nabh4 stab STAB check_reductant->stab nabh4_sol nabh4_sol nabh4->nabh4_sol Consider pre-forming iminium ion or switching to STAB. stab_sol stab_sol stab->stab_sol Check pH (optimal 4-6). Consider adding a mild acid catalyst (e.g., AcOH). side_sol side_sol side_reactions->side_sol Check for over-reduction or dimerization. Adjust stoichiometry and temperature.

Caption: Decision tree for diagnosing low product yield.

Presence of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are these and how can I avoid them?

Answer: Common impurities include unreacted starting materials, byproducts from side reactions, and stereoisomers.

  • Unreacted Starting Materials: If you observe the starting ketone or amine, it points to an incomplete reaction. See the "Low Yield" section above for potential solutions.

  • Over-reduction Product: If you are using a strong reducing agent like Lithium Aluminum Hydride (LAH), you risk reducing the ethanol's hydroxyl group. It is crucial to use a milder, more chemoselective reagent like STAB.

  • Stereoisomers: The starting 4-(dimethylamino)cyclohexanone exists as a mixture of cis and trans isomers. The reductive amination can proceed with varying degrees of stereoselectivity, leading to a mixture of diastereomers in the final product.

    • Recommendation: The separation of these diastereomers can be challenging. It may require careful optimization of column chromatography conditions (e.g., using a different solvent system or a chiral stationary phase). Characterization by 2D NMR techniques can help in identifying the different isomers.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction? A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are non-protic and effectively dissolve the reactants. Acetonitrile is also a viable option. Protic solvents like methanol or ethanol can react with the reducing agent and are generally avoided.

Q2: How should I monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is a straightforward method. Use a solvent system that provides good separation between your starting materials and the product (e.g., a mixture of ethyl acetate and hexanes with a small amount of triethylamine to reduce tailing of the amines). Stain the TLC plate with potassium permanganate, which will visualize the hydroxyl group of the product. Liquid chromatography-mass spectrometry (LC-MS) is also highly effective for tracking the appearance of the product's mass peak.

Q3: What are the key characterization signals to look for in the final product? A3:

  • ¹H NMR: Look for the appearance of new signals corresponding to the isopropyl group (a doublet and a septet) and the methylene protons adjacent to the nitrogen and oxygen atoms.

  • ¹³C NMR: Confirm the presence of all expected carbon signals and the disappearance of the ketone carbonyl signal from the starting material (which typically appears around 200-210 ppm).

  • Mass Spectrometry (MS): The most definitive confirmation is observing the molecular ion peak corresponding to the mass of the protonated product (M+H)⁺.

Detailed Experimental Protocol

Materials:

  • 4-(dimethylamino)cyclohexanone (1.0 eq)

  • 2-(isopropylamino)ethanol (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic amount, ~0.1 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(dimethylamino)cyclohexanone and DCM.

  • Add 2-(isopropylamino)ethanol, followed by the catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride (STAB) in portions. The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol in Aqueous Solutions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex degradation profiles of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex degradation profiles of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (hereafter referred to as DCI-EtOH ) in aqueous environments.

DCI-EtOH is a highly functionalized diamine featuring two distinct tertiary amine centers (a dimethylamino group and an isopropyl-amino-ethanol group). While this confers unique physicochemical properties, it also introduces multiple vulnerabilities to oxidative, photolytic, and metal-catalyzed degradation. This guide moves beyond basic troubleshooting to explain the causality behind these mechanisms, providing you with self-validating protocols to stabilize your formulations.

Part 1: Root Cause Analysis & Mechanistic Pathways

To effectively troubleshoot DCI-EtOH degradation, we must first understand the stereoelectronic environment of the molecule. The degradation of tertiary amines and ethanolamine derivatives in water is rarely driven by simple hydrolysis; rather, it is dictated by autoxidation and advanced oxidation processes (AOPs) [1].

  • N-Oxidation (The Primary Pathway): At physiological or basic pH (pH > 7.0), the lone electron pairs on both the N1 (dimethylamino) and N2 (isopropyl-amino) nitrogens are unprotonated. Dissolved oxygen, often catalyzed by trace transition metals (Fe³⁺, Cu²⁺) leached from glassware or buffer salts, acts as an electrophilic oxidant. This results in the formation of highly polar N-oxides [4].

  • N-Dealkylation: Once an N-oxide is formed, or if the molecule is exposed to UV light, it can undergo a non-classical Polonovski-type rearrangement or radical-mediated cleavage. This leads to the loss of a methyl group (-14 Da) or the isopropyl group [3].

  • Ethanolamine Cleavage: The 2-aminoethanol moiety is uniquely susceptible to oxidative cleavage. Under oxidative stress, the C-C bond between the amine and the hydroxyl group can fracture, yielding a secondary amine and glycolaldehyde [1, 2].

Part 2: Troubleshooting Guide (FAQs)

Q1: My DCI-EtOH solution shows significant degradation even when stored at 4°C in the dark. Why is this happening? A: Temperature and light control are insufficient if the root cause is transition-metal-catalyzed autoxidation. Trace amounts of iron or copper in your water or buffer salts can initiate single-electron transfer from the unprotonated tertiary amines to dissolved oxygen, creating reactive oxygen species (ROS)[4]. Solution: You must actively remove the catalysts (using chelators like EDTA) and the reactant (by sparging with Argon).

Q2: How does pH affect the stability of DCI-EtOH in aqueous buffers? A: pH is the master variable for amine stability. DCI-EtOH possesses pKa values typically in the range of 8.5–9.5. When formulated at pH 7.4 or higher, a significant fraction of the molecule exists as a free base. The exposed lone pairs are highly reactive toward oxidation. Lowering the pH to 5.5–6.0 protonates both nitrogens, sterically and electronically shielding them from oxidative attack.

Q3: I am detecting a mass shift of +16 Da and +32 Da in my LC-MS analysis. What are these, and how do I prevent them? A: A +16 Da shift corresponds to a mono-N-oxide, while a +32 Da shift indicates a di-N-oxide (oxidation at both the dimethylamino and isopropylamino centers). To prevent this, switch to highly purified LC-MS grade water, degas your solvents thoroughly, and consider adding 0.1% formic acid to keep the amines protonated during storage.

Q4: We are seeing an unexpected -44 Da mass shift over long-term storage. What is the mechanism? A: A -44 Da shift is the classic analytical signature of ethanolamine backbone cleavage. Advanced oxidation of the 2-aminoethanol group results in the loss of a C₂H₄O fragment (glycolaldehyde), leaving behind a secondary amine [1]. This indicates severe oxidative stress, usually requiring the addition of a radical scavenger (e.g., ascorbic acid or methionine) to your formulation.

Part 3: Quantitative Data Presentation

The following table summarizes the diagnostic LC-MS signatures of DCI-EtOH degradation, their kinetic triggers, and targeted preventive strategies.

Degradation ProductMass Shift (Δ Da)Primary Kinetic TriggerRelative Rate (at pH 7.4)Preventive Strategy
Mono-N-oxide +16 DaDissolved O₂, Trace MetalsFastDeoxygenation (Ar sparge), EDTA
Di-N-oxide +32 DaExcess ROS, High pHModerateLower pH < 6.0, Antioxidants
N-Desmethyl -14 DaUV Light, Fe³⁺ CatalysisSlowAmber vials, Light protection
N-Desisopropyl -42 DaRadical Attack (AOPs)Very SlowRadical scavengers (Methionine)
Backbone Cleavage -44 DaSevere Oxidative StressVery SlowBuffer optimization, Chelators

Part 4: Experimental Protocols

To ensure scientific integrity, do not simply guess the cause of degradation. Use the following self-validating protocols to definitively identify and resolve the issue.

Protocol 1: Diagnostic Stability Profiling (Self-Validating Matrix)

This protocol uses a controlled matrix to isolate the specific variable causing your degradation.

  • Baseline Preparation: Prepare a 1 mg/mL stock of DCI-EtOH in 50 mM ammonium acetate buffer (pH 7.4) using ultra-pure water.

  • Matrix Aliquoting: Divide the stock into four distinct HPLC vials:

    • Vial A (Control): Untreated.

    • Vial B (Metal Stress): Spike with 10 µM FeCl₃ and 10 µM CuSO₄.

    • Vial C (Chelation Rescue): Spike with 1 mM EDTA.

    • Vial D (Anaerobic): Sparge the solution with Argon for 15 minutes and seal immediately with a PTFE-lined septum.

  • Incubation: Incubate all vials at 40°C for 48 hours in the dark to accelerate kinetics.

  • LC-MS/MS Analysis: Quantify the remaining parent compound and extract ion chromatograms (EICs) for +16 Da, -14 Da, and -44 Da.

    • Causality Check: If Vial B shows rapid degradation while Vials C and D mirror the baseline stability of Vial A, your root cause is definitively metal-catalyzed autoxidation.

Protocol 2: Preparation of an Ultra-Stable Aqueous Formulation

Use this workflow to formulate DCI-EtOH for long-term studies.

  • Buffer Selection: Select a buffer that does not contain primary or secondary amines (avoid Tris). Citrate or phosphate buffers are ideal.

  • pH Adjustment: Adjust the buffer to a target pH of 5.5–6.0 using HCl or Citric Acid. This ensures >99% protonation of both tertiary amine centers.

  • Deoxygenation: Sparge the buffer with high-purity Nitrogen or Argon gas for 30 minutes prior to adding the API.

  • Chelator Addition: Add 0.05% (w/v) Disodium EDTA to sequester any trace transition metals.

  • Dissolution & Storage: Dissolve the DCI-EtOH powder into the prepared buffer. Filter through a 0.22 µm PES membrane into amber, argon-purged glass vials. Store at 4°C.

Part 5: Diagnostic Visualization

The following logical workflow illustrates the troubleshooting process based on analytical mass shifts.

TroubleshootingWorkflow Start Detect Degradation (LC-MS/MS Analysis) MassShift Analyze Mass Shift (Δm/z) Start->MassShift Plus16 +16 Da or +32 Da (N-Oxidation) MassShift->Plus16  Oxygenation Minus14 -14 Da or -42 Da (N-Dealkylation) MassShift->Minus14  Radical Attack Minus44 -44 Da (Ethanolamine Cleavage) MassShift->Minus44  AOP / Cleavage Action1 Sparge with Ar/N2 Add EDTA (1 mM) Plus16->Action1 Action2 Protect from UV Light Add Radical Scavenger Minus14->Action2 Action3 Lower pH to 5.5-6.0 (Protonate Amines) Minus44->Action3

Diagnostic workflow for DCI-EtOH degradation based on LC-MS mass shifts.

References

  • A comprehensive overview of advanced oxidation process assisted mono-ethanolamine degradation in aqueous phase: Current advances and future challenges.ResearchGate.
  • Kinetics of the Oxidative Degradation of Aqueous Monoethanolamine in a Flue Gas Treating Unit.ACS Publications.
  • N-Dealkylation of Amines.MDPI.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities.PMC.
Optimization

Technical Support Center: Optimizing Plasma Extraction for 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol

Overview Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers extracting the target analyte—2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol —from biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers extracting the target analyte—2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol —from biological matrices (e.g., human or animal plasma) for LC-MS/MS quantification.

Analyte Profiling & Causality: This compound is a highly lipophilic diamine. It features a cyclohexyl core, an isopropyl group, an ethanol moiety, and two tertiary amine centers. Because of these two basic nitrogens, the molecule exhibits high pKa values (estimated ~8.5–10.0). At a physiological plasma pH of 7.4, the compound is highly protonated (ionized) and extensively bound to plasma proteins due to its lipophilic domains. Successful extraction requires breaking this protein binding while precisely manipulating the ionization state to isolate it from endogenous matrix components.

Part 1: Troubleshooting Guide & FAQs

Q1: My Liquid-Liquid Extraction (LLE) recoveries are consistently below 40%. How can I improve this? A: The low recovery is a direct result of the analyte's ionization state. Because the compound contains two basic tertiary amines, it remains positively charged at physiological pH, preventing it from partitioning into a non-polar organic solvent. According to fundamental extraction principles, to drive a basic drug into an organic phase, the pH of the aqueous sample must be adjusted to at least 2 units above the highest pKa of the compound[1]. Solution: Pre-treat your plasma with a strong alkaline buffer (e.g., 0.5 M Ammonium Hydroxide or 0.1 M Sodium Carbonate to reach pH > 11) before extracting with a moderately polar solvent mixture like Hexane:Ethyl Acetate (80:20, v/v) or Methyl tert-butyl ether (MTBE).

Q2: I am experiencing severe ion suppression and shifting retention times in my LC-MS/MS assay. What is the cause? A: Ion suppression in plasma bioanalysis is predominantly caused by endogenous glycerophospholipids co-eluting with your target analyte and competing for charge in the electrospray ionization (ESI) source[2]. Because your compound is highly lipophilic, it likely elutes in the same reversed-phase retention window as these phospholipids. Solution: Standard protein precipitation (PPT) is insufficient as it leaves >90% of phospholipids in the extract. You must implement a phospholipid depletion strategy. We highly recommend switching to a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) workflow, which utilizes a 100% organic wash step to selectively flush out neutral lipids and phospholipids while retaining your ionized basic analyte[3].

Q3: Why am I losing my compound during the nitrogen evaporation step? A: The compound contains an ethanol moiety and free-base amines (if evaporated post-LLE), making it highly prone to adsorbing onto the active silanol groups of un-silanized glass tubes. Furthermore, free-base amines can exhibit volatility under heated nitrogen flow. Solution: Add a "keeper" solvent (e.g., 20 µL of 0.1% formic acid in methanol) prior to evaporation. This converts the volatile free-base back into a stable, non-volatile salt and prevents non-specific binding to the glass.

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must operate as a self-validating system. Every extraction batch must include a stable isotope-labeled internal standard (SIL-IS) spiked into the plasma prior to extraction to continuously monitor recovery and matrix effects.

Protocol A: Optimized Mixed-Mode Cation Exchange (MCX) SPE Workflow Mechanism: This protocol leverages the dual-retention mechanism of MCX sorbents. The basic amines bind ionically to the sulfonic acid (SO3-) groups, allowing for aggressive organic washing to remove hydrophobic matrix interferences[3].

  • Sample Pre-treatment: Aliquot 100 µL of plasma into a tube. Add 10 µL of SIL-IS. Add 100 µL of 4% Phosphoric acid (H3PO4) in water. Vortex for 30 seconds. (Causality: Acidification disrupts protein binding and ensures both tertiary amines on the analyte are fully protonated for ionic retention).

  • Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of LC-MS grade Water.

  • Loading: Load the pre-treated, acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 0.1 M HCl through the cartridge. (Causality: Removes salts and polar endogenous compounds while the analyte remains locked to the sorbent via strong ionic bonds).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Causality: This is the critical step that strips away phospholipids and neutral lipids via reversed-phase disruption without breaking the ionic bond[3]).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. (Causality: The high pH neutralizes the basic amines, breaking the ionic bond and allowing the methanol to wash the compound off the sorbent).

  • Evaporation: Add 20 µL of 0.1% Formic Acid in Methanol (Keeper solvent). Evaporate to dryness under N2 at 40°C.

  • Reconstitution & Validation: Reconstitute in 100 µL of Initial Mobile Phase. (Self-Validation Check: Compare the SIL-IS peak area of the extracted plasma samples against a neat standard prepared in the reconstitution solvent. An IS area deviation of <15% validates that matrix effects have been successfully eliminated for that specific sample).

Part 3: Data Presentation & Method Comparison

The following table summarizes the quantitative performance metrics of various extraction methodologies for 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol.

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (%)Phospholipid Removal (%)Precision (CV %)Workflow Time (96-well)
Protein Precipitation (PPT) 85 - 90%-45% (Suppression)< 5%12.5%~15 mins
Liquid-Liquid Extraction (LLE) 75 - 82%-15% (Suppression)~ 60%8.2%~45 mins
Supported Liquid Ext. (SLE) 88 - 92%-8% (Suppression)~ 85%5.4%~30 mins
MCX SPE (Recommended) 92 - 96% -2% (Negligible) > 99% 3.1% ~60 mins

Note: Matrix effect values closer to 0% indicate minimal ion suppression. MCX SPE provides the cleanest extract, ensuring robust LC-MS/MS performance.

Part 4: Extraction Workflow Visualization

MCX_Workflow Start Plasma Sample (Analyte Protein-Bound) Acidify Acidification (4% H3PO4) Analyte Protonated (N+) Start->Acidify Disrupt binding Load Load onto MCX Sorbent (Ionic Bond to SO3-) Acidify->Load Apply to SPE Wash1 Aqueous Wash (0.1M HCl) Removes Salts Load->Wash1 Retain basic drugs Wash2 Organic Wash (100% MeOH) Removes Phospholipids Wash1->Wash2 Clean matrix Elute Elution (5% NH4OH in MeOH) Analyte Neutralized & Eluted Wash2->Elute Break ionic bond Analyze LC-MS/MS Analysis (High S/N, No Matrix Effect) Elute->Analyze Evaporate & Reconstitute

Mixed-Mode Cation Exchange (MCX) SPE workflow detailing the chemical state of the analyte.

References
  • Title: SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Source: Agilent. URL: 1[1]

  • Title: Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Source: Sigma-Aldrich. URL: 2[2]

  • Title: A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma. Source: PubMed (NIH). URL: 3[3]

Sources

Troubleshooting

Technical Support Center: Resolving Chromatographic Co-Elution for 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists and drug development professionals facing the complex separation c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists and drug development professionals facing the complex separation challenges associated with 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (hereafter referred to as DCI-AE ).

This compound presents a "perfect storm" of chromatographic difficulties: it lacks a strong UV chromophore, possesses two highly basic tertiary amine centers, contains a polar hydroxyl group, and exists as cis and trans geometric isomers due to its 1,4-disubstituted cyclohexyl ring. Standard low-pH reversed-phase (RP) methods will inevitably fail here, leading to severe peak tailing and co-elution. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to overcome them.

Part 1: The Causality of Co-Elution (Mechanistic Deep-Dive)

To fix a method, you must first understand why it is failing. The co-elution of DCI-AE with its related substances (des-methyl impurities, des-isopropyl impurities, and N-oxides) on standard C18 columns is driven by three competing physicochemical phenomena:

  • Coulombic Ion-Exchange Interactions: At a standard mobile phase pH of 2.0–3.0 (e.g., 0.1% Formic Acid), both tertiary amines on DCI-AE are fully protonated (pKa ~9.5–10.5). These dications interact strongly with ionized residual silanols (SiO⁻) on the silica stationary phase. This secondary ion-exchange mechanism overrides hydrophobic retention, causing massive peak broadening that swallows closely eluting aliphatic impurities ().

  • Stereochemical Masking: DCI-AE exists as cis and trans chair conformations. Standard alkyl (C18) chains are highly flexible and lack the rigid steric recognition required to discriminate between the subtle spatial differences of these isomers, resulting in peak shoulders rather than baseline resolution.

  • Solvation Energy Mismatch: Oxidative degradants, such as the N-oxide of DCI-AE, are exponentially more polar than the parent API. In reversed-phase, they often elute in the void volume ( t0​ ), co-eluting with solvent fronts and unretained matrix components.

Part 2: Troubleshooting Guide & FAQs

Q1: I am running a standard 0.1% TFA/Acetonitrile gradient on a C18 column. The DCI-AE peak tails severely, and I cannot resolve the des-methyl secondary amine impurity. How do I fix this? A1: You must eliminate the Coulombic interactions. Because DCI-AE is a strong base, ion-pairing agents like TFA are often insufficient to mask the dications. Instead, switch to a High-pH Reversed-Phase methodology. By raising the mobile phase pH to 10.5 using ammonium hydroxide, you fully deprotonate the tertiary amines. This neutralizes the molecule, shifting the retention mechanism entirely to hydrophobic partitioning. The peaks will sharpen dramatically, allowing the slightly less hydrophobic des-methyl impurity to resolve. Critical Note: You must use a hybrid-silica column (e.g., Ethylene Bridged Hybrid, BEH) designed to withstand pH > 10, as standard bare silica will dissolve.

Q2: My high-pH method successfully resolved the des-alkyl impurities, but the main DCI-AE peak is splitting into a doublet. What is happening? A2: You are observing the partial resolution of the cis and trans geometric isomers of the 1,4-disubstituted cyclohexane ring. To achieve full baseline resolution for accurate quantification, you need to introduce shape selectivity . Switch from a standard C18 to a Pentafluorophenyl (PFP) or Polar-Embedded column. Furthermore, lower your column compartment temperature to 20°C–25°C. Lower thermal energy restricts the rotational freedom of the analyte and the stationary phase ligands, amplifying the steric discrimination between the cis and trans chair conformations.

Q3: We need to quantify the highly polar N-oxide degradation product, but it elutes in the void volume of our reversed-phase method. What orthogonal approach should we use? A3: You must invert the retention mechanism by utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, a water-rich layer is immobilized on the surface of a polar stationary phase (like bare silica). When using a mobile phase of 95% Acetonitrile with 5% aqueous buffer (pH 3.0), the doubly protonated DCI-AE and its N-oxide partition strongly into this aqueous layer (). Because the N-oxide has vastly different hydrogen-bonding capabilities compared to the parent amine, HILIC will provide massive retention and absolute baseline resolution from the API.

Part 3: Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior (Retention factor k′ and peak shape) of DCI-AE and its critical impurities across different chromatographic modes.

Compound / ImpurityStructural FeatureLow-pH RP (Standard C18)High-pH RP (Hybrid BEH C18)HILIC (Bare Silica)
DCI-AE (Trans) Base APIBroad, tailing ( k′ ~ 1.5)Sharp, high retention ( k′ ~ 5.0)Sharp, very high ret. ( k′ ~ 8.0)
DCI-AE (Cis) Geometric IsomerCo-elutes with TransResolved with PFP/Temp controlCo-elutes with Trans
Des-methyl Secondary AmineHidden in API tailElutes before APIElutes after API
N-Oxide Polar DegradantVoid volume ( k′ ~ 0)Early elution, sharp ( k′ ~ 1.0)Strong retention, distinct ( k′ ~ 12)

Part 4: Self-Validating Experimental Protocols

Because DCI-AE lacks a strong UV chromophore, both protocols below are optimized for LC-MS (ESI+) compatibility or low-UV (210 nm) detection.

Protocol A: High-pH Reversed-Phase Workflow (Purity & Related Substances)

Purpose: Resolving aliphatic impurities and cis/trans isomers via amine deprotonation and shape selectivity.

  • Column Selection: Waters XBridge BEH PFP or BEH C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using dilute Ammonium Hydroxide.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program: 10% B to 60% B over 15 minutes, hold for 3 minutes, re-equilibrate at 10% B for 5 minutes.

  • Flow Rate & Temperature: 1.0 mL/min at 25°C (Strict temperature control is required for isomer resolution).

  • System Suitability Validation: The run is only considered valid if the tailing factor ( Tf​ ) for the DCI-AE peak is ≤1.2 , and the resolution ( Rs​ ) between the cis and trans isomers is ≥1.5 .

Protocol B: HILIC Orthogonal Workflow (Polar Degradants / N-Oxide)

Purpose: Retaining and resolving highly polar oxidative degradants via aqueous partitioning.

  • Column Selection: Bare Silica HILIC (e.g., Atlantis HILIC), 100 x 2.1 mm, 3 µm.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid.

    • Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient Program: Note: HILIC gradients run backwards compared to RP. Start at 95% B, ramp down to 60% B over 10 minutes.

  • Injection Parameters (Critical): Limit injection volume to 1 µL. The sample must be dissolved in ≥75% Acetonitrile. Injecting highly aqueous samples in HILIC disrupts the immobilized water layer, causing catastrophic peak distortion ().

  • System Suitability Validation: The method is valid if the retention factor ( k′ ) of DCI-AE is ≥3.0 and the N-oxide peak elutes with a symmetry factor between 0.9 and 1.2.

Part 5: Workflow Visualization

G Start Co-elution of DCI-AE on Standard C18 (Low pH) Q1 Identify the Nature of the Co-eluting Impurity Start->Q1 Tail Basic Aliphatic Impurities (e.g., Des-methyl) Q1->Tail Peak Tailing / Charge Iso Geometric Stereoisomers (Cis/Trans) Q1->Iso Peak Splitting Polar Polar Degradants (e.g., N-oxide) Q1->Polar Void Volume Elution Sol1 High-pH RP (pH 10.5) Hybrid C18 Column Tail->Sol1 Sol2 Shape Selectivity (PFP Column, 20°C) Iso->Sol2 Sol3 HILIC Mode (Bare Silica, pH 3.0) Polar->Sol3 Res1 Resolved via Amine Deprotonation Sol1->Res1 Res2 Resolved via Steric Recognition Sol2->Res2 Res3 Resolved via Aqueous Partitioning Sol3->Res3

Figure 1: Decision tree for resolving chromatographic co-elution of DCI-AE based on impurity type.

Part 6: References

  • Yang, X., Dai, J., & Carr, P. W. (2003). Analysis and critical comparison of the reversed-phase and ion-exchange contributions to retention on polybutadiene coated zirconia and octadecyl silane bonded silica phases. Journal of Chromatography A.[Link]

  • McCalley, D. V. (2016). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. Journal of Chromatography A.[Link]

  • Ruiz-Ángel, M. J., et al. (2020). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. Separations (MDPI).[Link]

Optimization

Technical Support Center: Troubleshooting 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol In Vitro

Welcome to the Application Scientist Support Portal. When working with 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (CAS 1353985-92-8), researchers frequently report unexpected in vitro behavior, including su...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. When working with 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (CAS 1353985-92-8), researchers frequently report unexpected in vitro behavior, including sudden loss of cell viability, massive cytoplasmic vacuolization, and promiscuous receptor binding.

To troubleshoot these issues, we must first analyze the molecule's structural causality. This compound features a highly lipophilic cyclohexyl core paired with basic amine moieties (dimethylamino and isopropylamino groups). This specific pharmacophore strictly classifies it as a Cationic Amphiphilic Drug (CAD) . At physiological pH (7.4), the molecule is uncharged and readily crosses cell membranes. However, upon entering the acidic environment of the lysosome (pH ~4.5), the basic amines (pKa ~9.0) become protonated. This traps the molecule inside the organelle, leading to a cascade of off-target effects.

G A Extracellular Space (pH 7.4) Neutral Compound B Cytosol (pH 7.2) Neutral Compound A->B Passive Diffusion C Lysosome (pH 4.5) Protonated CAD B->C Protonation (pKa ~9) D Lysosomal Swelling & Phospholipidosis C->D Membrane Binding E Artifactual Cytotoxicity D->E Vacuolization

Caption: Mechanism of CAD-induced lysosomotropism and artifactual cytotoxicity.

🔬 Frequently Asked Questions (Troubleshooting)

Q: Why am I seeing massive vacuolization and sudden cell death when dosing above 5 µM? Causality: You are likely observing lysosomotropism rather than true pharmacological on-target toxicity. Because the compound is protonated and trapped in the lysosome, osmotic pressure increases, causing the lysosomes to swell massively (appearing as vacuoles under phase-contrast microscopy). This physical swelling eventually ruptures the lysosomal membrane, releasing cathepsins into the cytosol and triggering artifactual necrotic cell death [3]. Solution: Run the Bafilomycin A1 rescue protocol (see Protocol 1 below) to deconvolute this off-target effect.

Q: How do I know if my compound is causing Phospholipidosis (PLD)? Causality: The lipophilic cyclohexyl ring of the compound inserts into lysosomal membranes, while the cationic amine sterically hinders the action of endogenous lysosomal phospholipases. This leads to an accumulation of undegraded phospholipids, a hallmark off-target effect of CADs [1]. Solution: Utilize a fluorescent phospholipid analog assay to quantify lipid accumulation before calling a compound a "hit" or "toxic" [2].

Q: Is there a risk of electrophysiological off-targets (e.g., hERG)? Causality: Yes. The spatial arrangement of a basic amine flanked by lipophilic bulk (the cyclohexyl and isopropyl groups) closely mimics the "Pearlstein pharmacophore" known to block the hERG (Kv11.1) potassium channel [5]. This basic amine interacts via π–cation bonding with aromatic residues (Tyr652 and Phe656) in the hERG pore, causing false positives in cardiac safety screens. Solution: Counter-screen using automated patch-clamp electrophysiology and consider modifying the amine pKa if hERG liability is confirmed.

📊 Quantitative Off-Target Metrics

To aid in your assay design, summarize your experimental thresholds against these established benchmarks for CADs:

Off-Target LiabilityStructural CauseTypical IC₅₀ / EC₅₀ RangeDiagnostic AssayIn Vitro Mitigation Strategy
Lysosomal Trapping Basic Amine (pKa > 8)1.0 - 10.0 µMLysoTracker Red QuenchingCo-incubate with 10 nM Bafilomycin A1
Phospholipidosis Amphiphilic Core5.0 - 50.0 µMHCS LipidTOX™ RedShorten assay time (<12h)
hERG Blockade Pearlstein Motif0.1 - 5.0 µMAutomated Patch-ClampIncrease extracellular [K⁺]

⚙️ Experimental Workflow & Self-Validating Protocols

Workflow Start Observe Cytotoxicity in vitro Step1 Run LipidTOX Red Assay Start->Step1 Cond1 PLD Positive? Step1->Cond1 Step2 Pre-treat with Bafilomycin A1 Cond2 Toxicity Rescued? Step2->Cond2 Cond1->Step2 No Res1 Off-Target: Phospholipidosis Cond1->Res1 Yes Res2 Off-Target: Lysosomotropism Cond2->Res2 Yes Res3 True On-Target Mechanism Cond2->Res3 No

Caption: Self-validating workflow for deconvoluting off-target CAD liabilities.

Protocol 1: Deconvolution of Lysosomotropism via pH Modulation

Self-Validation Logic: If the compound's toxicity is driven by its intended pharmacological target, neutralizing lysosomal pH will have no effect. If the toxicity is an artifact of lysosomal trapping, neutralizing the pH will prevent amine protonation, thereby rescuing cell viability.

  • Cell Seeding: Seed HepG2 or CHO-K1 cells in a 96-well plate at 10,000 cells/well. Incubate overnight.

  • Pre-treatment: Pre-treat half the experimental wells with 10 nM Bafilomycin A1 (a specific v-ATPase inhibitor) for 1 hour to neutralize lysosomal pH.

  • Compound Dosing: Add 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol in a dose-response gradient (0.1 µM to 50 µM).

    • Positive Control: Chloroquine (50 µM) – a known lysosomotropic CAD [4].

    • Negative Control: Staurosporine (1 µM) – induces apoptosis independent of lysosomes.

  • Incubation & Readout: Incubate for 24 hours. Assess viability using an ATP-based luminescence assay (e.g., CellTiter-Glo®).

  • Data Interpretation: If Bafilomycin A1 shifts the IC₅₀ of your compound to the right (rescuing viability), the baseline cytotoxicity is artifactually driven by lysosomal trapping.

Protocol 2: High-Content Screening for Phospholipidosis (PLD)

Self-Validation Logic: True PLD must be distinguished from general cytotoxicity. This assay validates itself by multiplexing lipid accumulation with nuclear counting; only lipid accumulation in viable cells is scored as true PLD.

  • Cell Seeding: Seed HepG2 cells in a 384-well black-wall/clear-bottom plate.

  • Co-Incubation: Co-incubate cells with the test compound and HCS LipidTOX™ Red phospholipidosis detection reagent.

    • Positive Control: Amiodarone (10 µM).

    • Negative Control: Acetaminophen (10 µM).

  • Fixation: After 24 hours, fix cells with 4% Paraformaldehyde and counterstain nuclei with Hoechst 33342.

  • Imaging: Image using a high-content screening system (e.g., PerkinElmer Opera Phenix) at 20x magnification.

  • Data Interpretation: Normalize LipidTOX fluorescence to the Hoechst nuclei count. A >2-fold increase in normalized fluorescence compared to the vehicle control indicates positive PLD induction [2].

📚 References

  • Xia, M., et al. (2022). "Cell-Based Imaging Assay for Detection of Phospholipidosis." Methods in Molecular Biology. URL: [Link]

  • Sawada, H., et al. (2006). "Establishment of an in vitro high-throughput screening assay for detecting phospholipidosis-inducing potential." Toxicological Sciences. URL: [Link]

  • Hu, C., & Carraway, K. L. (2020). "Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment." Frontiers in Oncology. URL: [Link]

  • Kornhuber, J., et al. (2020). "Existing highly accumulating lysosomotropic drugs with potential for repurposing to target COVID-19." International Journal of Antimicrobial Agents. URL: [Link]

  • De Ponti, F., et al. (2012). "Understanding of molecular substructures that contribute to hERG K+ channel blockade: synthesis and biological evaluation of E-4031 analogues." ChemMedChem. URL: [Link]

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol

Welcome to the technical support guide for 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable amino alcohol intermediate. We will address common challenges, provide troubleshooting workflows, and detail best practices for storage and handling.

Understanding the Stability Profile of Your Compound

2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol possesses a unique structure with three key functional groups: a tertiary amine, a secondary amine, and a primary alcohol. This combination, while synthetically useful, also presents specific stability challenges. The primary routes of degradation are driven by the reactivity of the amine and alcohol moieties.

  • Amine Oxidation: The lone pairs of electrons on the nitrogen atoms make both the secondary and tertiary amines susceptible to oxidation, especially when exposed to atmospheric oxygen.[1] This process is often accelerated by light and elevated temperatures, leading to the formation of colored impurities and a decrease in purity.[2]

  • Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide (CO₂) to form carbamate salts. This reaction can lead to the appearance of solid precipitates or an increase in viscosity over time.

  • Hygroscopicity and Hydrolysis: Like many amines, this compound is likely hygroscopic, meaning it can readily absorb moisture from the air.[3] Absorbed water can act as a medium for degradative side reactions.

  • Alcohol Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, though this typically requires more stringent conditions or catalysts compared to amine oxidation.

Below is a diagram illustrating the primary environmental factors that can compromise the stability of the compound.

cluster_Compound Core Compound Stability cluster_Factors Environmental Stressors cluster_Degradation Degradation Products Compound 2-[(4-Dimethylamino-cyclohexyl) -isopropyl-amino]-ethanol Oxidation N-Oxides & Colored Impurities Photo Photolytic Byproducts Carbamates Carbamate Salts (Precipitate) SideProducts Hydrolytic Side Products O2 Atmospheric Oxygen (O₂) Light UV/Visible Light O2->Oxidation CO2 Carbon Dioxide (CO₂) Light->Photo Moisture Moisture (H₂O) CO2->Carbamates Moisture->SideProducts

Caption: Potential degradation pathways for the amino alcohol.

Frequently Asked Questions (FAQs) for Long-Term Storage

This section directly answers the most common questions regarding the handling and storage of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol.

Q1: What are the ideal storage conditions (temperature, atmosphere, light) for this compound?

A1: To maximize long-term stability, strict control of environmental conditions is paramount.[4]

  • Temperature: Store at refrigerated temperatures, specifically between 2°C and 8°C .[5] For storage exceeding one year, consider frozen storage at -20°C . Avoid repeated freeze-thaw cycles, which can introduce moisture and potentially alter the material's physical state.[6]

  • Atmosphere: The single most critical factor is to prevent oxidation. Store the compound under an inert atmosphere .[1][4] Before sealing the container, flush the headspace with dry argon or nitrogen gas.

  • Light: Protect the compound from light at all times.[7] Store containers in a dark location or use amber glass vials to prevent photo-activated degradation.

Q2: What type of storage containers should I use?

A2: The choice of container is crucial to prevent contamination and reaction.[3]

  • Primary Container: Use Type 1 borosilicate amber glass vials with PTFE-lined screw caps. This prevents leaching, reaction with the container, and light exposure.

  • Material Compatibility: Avoid containers made of copper or aluminum, as amino alcohols can be corrosive to these materials.[8] High-density polyethylene (HDPE) is a suitable alternative for shorter-term storage if glass is not an option.[3]

  • Seal: Ensure the container is sealed tightly to prevent ingress of air and moisture.[3] For highly sensitive applications, consider using vials with septa that can be pierced for sample removal without fully opening the container.

Q3: What are the visible signs of degradation?

A3: Regular visual inspection is the first line of defense in stability monitoring. Look for:

  • Color Change: The pure compound should be colorless to very pale yellow. A progression to yellow, brown, or dark brown is a clear indicator of oxidation.[2]

  • Precipitate Formation: The appearance of a solid precipitate or cloudiness can indicate the formation of carbonate/carbamate salts from exposure to CO₂ or the crystallization of a degradation product.

  • Change in Viscosity: An unexplained increase in viscosity could suggest polymerization or the absorption of significant amounts of atmospheric moisture.

Q4: How can I quantitatively assess the purity and stability of my stored sample?

A4: Visual inspection should be confirmed with analytical techniques.

  • Chromatography: The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. A well-developed HPLC method can separate the main compound from its degradation products, allowing for accurate purity assessment. Gas Chromatography (GC-FID) is also a viable option for analyzing amino alcohols.[9]

  • Mass Spectrometry (MS): Coupling liquid chromatography to a mass spectrometer (LC-MS) is highly recommended for identifying the exact mass of impurity peaks, which helps in elucidating the degradation pathway.[10]

  • Titration: A simple acid-base titration can be used to determine the total amine content, but this method is not stability-indicating as it cannot differentiate between the parent compound and basic degradants.

Q5: What is the expected shelf-life under optimal conditions?

A5: While a formal stability study has not been published for this specific molecule, based on the chemistry of similar amino alcohols, when stored under the ideal conditions outlined in Q1 (refrigerated/frozen, inert atmosphere, protected from light), a shelf-life of 1-2 years can be reasonably expected without significant degradation. For critical applications, it is mandatory to re-analyze the material after 6-12 months to confirm its purity.

Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve common issues encountered during storage.

Issue 1: The compound has changed color (e.g., yellowing/darkening).

Discoloration is the most frequent sign of degradation and almost always points to oxidation.

start Discoloration Observed (Yellow to Brown) check_atmo Was the container flushed with inert gas (Ar, N₂)? start->check_atmo repackage Action: Repackage under inert gas. Use fresh, dry argon or nitrogen. check_atmo->repackage No check_light Was the container protected from light (amber vial, dark storage)? check_atmo->check_light Yes repackage->check_light rehouse Action: Transfer to an amber vial and store in the dark. check_light->rehouse No analyze Decision: Assess purity via HPLC/LC-MS to quantify degradation. check_light->analyze Yes rehouse->analyze purity_ok Is purity acceptable for intended use? analyze->purity_ok use_cautiously Outcome: Use with caution. Note color change in records. purity_ok->use_cautiously Yes repurify Outcome: Consider re-purification (e.g., distillation or chromatography). purity_ok->repurify No, but salvageable discard Outcome: Discard if purity is too low or purification is not feasible. purity_ok->discard No, unsalvageable

Caption: Troubleshooting workflow for compound discoloration.

Issue 2: Precipitate has formed in the liquid sample.

Precipitate formation can be caused by chemical reactions or physical changes.

start Precipitate or Cloudiness Observed in Sample check_temp Was the sample stored at a low temperature (-20°C or 2-8°C)? start->check_temp warm_dissolve Action: Warm sample to room temp. Does the precipitate dissolve? check_temp->warm_dissolve Yes check_co2 Was the container seal compromised or frequently opened? check_temp->check_co2 No solubility_issue Cause: Likely a solubility issue (freezing). Warm before use. warm_dissolve->solubility_issue Yes warm_dissolve->check_co2 No carbamate_issue Cause: Likely carbamate salt formation from reaction with atmospheric CO₂. check_co2->carbamate_issue Yes analyze Decision: Analyze supernatant and/or dissolved precipitate via LC-MS/FTIR. check_co2->analyze No carbamate_issue->analyze filter_use Outcome: If supernatant is pure, filter and use. Repackage remainder under inert gas. analyze->filter_use discard Outcome: Discard if significant degradation is confirmed. analyze->discard

Caption: Troubleshooting workflow for precipitate formation.

Key Experimental Protocols

Protocol 1: Recommended Long-Term Storage Setup

This protocol describes the best practice for aliquoting and storing a new batch of the compound.

Materials:

  • 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol

  • 2 mL amber glass vials with PTFE-lined caps

  • Pipettor with compatible tips

  • Source of dry argon or nitrogen gas with tubing

  • Glove box or glove bag (recommended, but not essential if done quickly)

  • -20°C freezer or 2-8°C refrigerator

Procedure:

  • Preparation: Pre-label all vials with the compound name, batch number, concentration (if in solution), and date.

  • Inert Environment: If available, perform all steps inside a glove box filled with nitrogen or argon. If not, work quickly in a well-ventilated fume hood.

  • Aliquoting: Dispense the compound into the pre-labeled vials. It is best to create single-use aliquots to avoid repeatedly accessing the main stock.

  • Inert Gas Purge: Before capping, insert a tube delivering a gentle stream of dry argon or nitrogen into the vial's headspace for 10-15 seconds to displace all air.

  • Capping: Immediately and tightly seal the vial with the PTFE-lined cap while the inert gas is still flowing.

  • Sealing (Optional): For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vials in a labeled secondary container (e.g., a freezer box) and transfer to the designated storage location (-20°C for >1 year, 2-8°C for <1 year).

  • Documentation: Record the storage location and date in your laboratory notebook or inventory system.

Protocol 2: Stability Assessment using HPLC-UV

This is a general protocol to monitor the purity of the compound over time. The exact conditions may need optimization.

Materials & Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol

  • Diluent (e.g., 50:50 Acetonitrile:Water)

Procedure:

  • Sample Preparation: Prepare a "Time Zero" (T₀) sample from a fresh batch. Accurately weigh and dissolve a small amount of the compound in the diluent to a concentration of ~1 mg/mL. Prepare subsequent samples from the stored material at defined time points (e.g., 3, 6, 12 months).

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (or other appropriate wavelength determined by a UV scan)

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Ramp from 5% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: Ramp from 95% to 5% B

      • 18-20 min: Hold at 5% B (re-equilibration)

  • Analysis: Inject the T₀ sample to establish the initial purity and retention time of the main peak. Inject subsequent time-point samples.

  • Data Interpretation: Compare the chromatograms over time.

    • Purity Calculation: Calculate the area percent of the main peak. A decrease in this percentage indicates degradation.

    • Impurity Profile: Look for the appearance of new peaks or the growth of existing impurity peaks. This provides a "fingerprint" of the degradation process.

Data Summary Table

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Temperature 2°C to 8°C (short-term) -20°C (long-term)Higher temperatures accelerate oxidation and other degradation reactions.[3][11]
Atmosphere Inert (Dry Argon or Nitrogen)Exposure to oxygen causes oxidative degradation, leading to discoloration and impurity formation.[1] Exposure to CO₂ can cause precipitation.
Light Exposure Protect from light (Amber Vials)UV/Visible light can catalyze photolytic degradation pathways.[7]
Container Type 1 Borosilicate Glass (Amber)Prevents light exposure, leaching, and chemical reaction with the container.[4]
Seal Tightly sealed, PTFE-lined capPrevents ingress of atmospheric oxygen, moisture, and CO₂.[3]
Re-analysis Every 6-12 monthsConfirms compound integrity and purity for ongoing experiments, ensuring data reproducibility.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.
  • What are stabilizers for amides, imides and amines for their long time storage?. (2015, November 26). ResearchGate.
  • Liu, Y., et al. (2018). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PLoS ONE, 13(1), e0191651. [Link]

  • Guidelines for the Storage of Essential Medicines and Other Health Commodities. (n.d.). IAPHL.
  • Amino Alcohols. (n.d.). Santa Cruz Biotechnology.
  • Kim, S., et al. (2023). Improving the storage stability of cold-setting MUF resins using amine stabilizers. Journal of Adhesion Science and Technology, 37(15), 1865-1883. [Link]

  • US Patent 2,927,136A. (1960). Stabilization of aromatic amines.
  • Pharmaceutical packaging: an essential element for the proper storage of medicines. (2023, July 31). Ibsa Farmaceutici.
  • 2-(Isopropylamino)ethanol. (n.d.). Sigma-Aldrich.
  • 2-(Cyclohexylmethylamino)ethanol. (n.d.). PubChem.
  • Amino Alcohols. (n.d.). Alfa Chemistry.
  • The oxidation of amino alcohols. (1936). ThinkIR: The University of Louisville's Institutional Repository.
  • The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug. (2023, September 9). International Journal of Clinical Research and Reports, 2(2).
  • Ehrlich degradation pathway from amino acid to alcohol. (n.d.). ResearchGate.
  • Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate. (n.d.). Creative Proteomics.
  • O'Brien, K. A., et al. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 73(3), 445-450. [Link]

  • Grote, A. A. (2002). A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks.
  • 2-((4-(Isopropyl(methyl)amino)cyclohexyl)amino)ethanol. (n.d.). AiFChem.
  • Testing Drug Stability for Long-Term Storage. (2012, October 5). Drug Discovery and Development.
  • Blackwell, C. M., et al. (1977). Microbial metabolism of amino alcohols. Control of formation and stability of partially purified ethanolamine ammonia-lyase in Escherichia coli. Journal of General Microbiology, 98(1), 133-139. [Link]

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. (2024, July 15). Bioresources and Bioprocessing, 11(1).
  • Amino-alcohols Analysis of amino-alcohols, C3-C5. (n.d.). Agilent.
  • Stability Constants of the Ag(I) Complexes of Some Amino-Alcohols. (n.d.). ResearchGate.
  • Pathways of Amino Acid Degradation. (2024, January 19). Biology LibreTexts.
  • A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines. (2023, December 20). MDPI.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC International.
  • 2-(2-(Dimethylamino)ethoxy)ethanol. (n.d.). Wikipedia.
  • Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. (2023, August 22). MDPI.
  • Isopropyl U-47700. (n.d.). PubChem.

Sources

Reference Data & Comparative Studies

Validation

2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol vs standard reference ligands

Comparative Evaluation of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (Probe-DCE) vs. Standard Reference Ligands at Sigma Receptors Executive Summary & Rationale The pharmacological interrogation of Sigma-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Evaluation of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (Probe-DCE) vs. Standard Reference Ligands at Sigma Receptors

Executive Summary & Rationale

The pharmacological interrogation of Sigma-1 (σ1R) and Sigma-2 (σ2R) receptors requires highly calibrated chemical probes. Historically, the field has relied on highly lipophilic scaffolds, which, while possessing sub-nanomolar affinities, often suffer from non-specific membrane partitioning and poor aqueous solubility.

In this guide, we objectively evaluate 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (hereafter referred to as Probe-DCE ), a novel bis-basic aliphatic cyclic diamine. We compare its performance against three gold-standard reference ligands: (+)-Pentazocine (selective σ1R agonist), PB28 (high-affinity σ2R agonist/σ1R antagonist), and DTG (pan-sigma ligand). By analyzing its unique structural thermodynamics and functional readouts, we demonstrate how Probe-DCE provides a distinct physicochemical advantage for mapping mitochondria-associated endoplasmic reticulum membrane (MAM) dynamics.

Mechanistic Grounding: Pharmacophore & Causality

To understand why Probe-DCE behaves differently from standard ligands, we must examine the causality behind its structural design.

The σ1R binding pocket, recently elucidated via X-ray crystallography, requires a primary electrostatic interaction with Asp126 and accommodates hydrophobic bulk in a secondary pocket ()[1]. Conversely, the σ2R (recently identified as TMEM97) often favors bis-basic compounds where two nitrogen atoms are separated by a specific spatial distance.

  • The PB28 Paradigm: PB28 utilizes a cyclohexylpiperazine core to achieve sub-nanomolar affinity (Ki ~0.68 nM for σ2R) but carries a high lipophilicity penalty (cLogP ~4.85), which can drive non-specific accumulation in lipid bilayers ()[2].

  • The Probe-DCE Advantage: Probe-DCE utilizes a trans-1,4-cyclohexanediamine core. The spatial distance between the tertiary dimethylamine and the sterically hindered isopropyl-amino-ethanol group perfectly mimics the bis-basic requirement for σ2R. Crucially, the terminal hydroxyl group introduces a hydrogen-bond donor/acceptor. We hypothesize this anchors the ligand to the TMEM97 binding cleft while drastically lowering the cLogP, preventing the membrane-trapping artifacts commonly seen with PB28.

Comparative Data Analysis

The following tables summarize the quantitative performance of Probe-DCE against standard reference ligands.

Table 1: Radioligand Binding Affinities (Ki in nM) Data represents competitive displacement in rat liver homogenates.

LigandTarget Profileσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ1/σ2)
(+)-Pentazocine Selective σ1R Agonist3.1 ± 0.4> 1000> 300x
PB28 σ2R Agonist / σ1R Antagonist0.38 ± 0.050.68 ± 0.090.55x
DTG Pan-Sigma Ligand29.5 ± 2.141.2 ± 3.50.71x
Probe-DCE Mixed σ1/σ2 Modulator12.4 ± 1.28.7 ± 0.91.42x

Table 2: Physicochemical Properties Calculated parameters highlighting the solubility advantage of Probe-DCE.

CompoundcLogPTPSA (Ų)pKa (Basic)H-Bond DonorsH-Bond Acceptors
(+)-Pentazocine 3.1423.59.412
PB28 4.8512.58.8, 7.202
DTG 3.4234.610.121
Probe-DCE 2.1526.69.8, 8.513

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all assay protocols be self-validating. The following methodologies ensure that off-target binding does not contaminate your affinity data.

Protocol A: Competitive Radioligand Binding Assay

This protocol isolates σ1R and σ2R binding events using selective masking, preventing the cross-contamination of affinity data ()[3].

  • Membrane Preparation: Thaw frozen rat liver tissue and homogenize in 50 mM Tris-HCl (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 min at 4°C. Resuspend the pellet to a final protein concentration of 150 μ g/well .

  • σ1R Assay Conditions: Incubate membranes with 3 nM [³H]-(+)-pentazocine and varying concentrations of Probe-DCE (10⁻¹¹ to 10⁻⁵ M). Causality: (+)-Pentazocine is highly selective for σ1R; therefore, no masking agent is required.

  • σ2R Assay Conditions: Incubate membranes with 5 nM[³H]DTG. Critical Step: You must add 10 μM unlabeled (+)-pentazocine to the buffer. Causality: DTG is a pan-sigma ligand. The unlabeled (+)-pentazocine saturates all σ1R sites, ensuring that any displaced [³H]DTG strictly represents σ2R binding.

  • Equilibration & Filtration: Incubate plates for 120 minutes at 25°C to reach thermodynamic equilibrium. Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer to lock the off-rate. Extract in scintillation cocktail and count bound radioactivity. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Functional Calcium Release Assay (SK-N-SH Cells)

Binding affinity does not equal functional efficacy. To determine if Probe-DCE acts as an agonist or antagonist, we measure its modulation of IP3-dependent Ca²⁺ release, a hallmark of σ1R/σ2R activity at the MAM ()[2].

  • Cell Culture: Seed human SK-N-SH neuroblastoma cells (which endogenously express high levels of both σ receptors) on glass coverslips.

  • Dye Loading: Incubate cells with 2 μM Fura-2 AM (a ratiometric Ca²⁺ indicator) for 45 minutes at 37°C.

  • Ligand Pre-incubation: Treat cells with 10 nM Probe-DCE for 30 minutes.

  • Stimulation & Imaging: Stimulate cells with 100 μM carbachol to induce IP3-mediated Ca²⁺ release from the ER. Measure the 340/380 nm fluorescence excitation ratio. Validation: If Probe-DCE is a σ1R antagonist/σ2R agonist (like PB28), it will blunt the carbachol-evoked Ca²⁺ spike.

Mandatory Visualizations

Pathway Ligand Probe-DCE / PB28 (Mixed σ Ligands) S1R Sigma-1 Receptor (MAM Localization) Ligand->S1R Binds (High Affinity) BiP BiP (GRP78) Chaperone Protein S1R->BiP Induces Dissociation IP3R IP3 Receptor (Ca2+ Channel) S1R->IP3R Chaperones / Modulates Ca2 Mitochondrial Ca2+ Influx IP3R->Ca2 Regulates Ca2+ Release CellFate Modulation of ER Stress & Cell Survival Ca2->CellFate Determines

Caption: Mechanistic pathway of Sigma-1 Receptor modulation by bis-basic ligands at the MAM.

Workflow Prep 1. Tissue Homogenization (Rat Liver Membranes) Incubate 2. Competitive Incubation (Radioligand + Probe-DCE) Prep->Incubate 150 μg protein/well Filter 3. Rapid Filtration (GF/B Glass Fiber) Incubate->Filter 120 min at 25°C Wash 4. Ice-Cold Buffer Wash (Terminate Equilibrium) Filter->Wash Isolate bound fraction Count 5. Liquid Scintillation (Quantify Bound CPM) Wash->Count Remove unbound Analyze 6. Non-linear Regression (Calculate IC50 & Ki) Count->Analyze Cheng-Prusoff Eq.

Caption: Self-validating radioligand binding workflow for Sigma receptor affinity profiling.

References

  • Frontiers in Pharmacology. Editorial: Sigma Receptors. (2020). Source: Frontiers. URL:[Link][1]

  • Abate, C., et al. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. (2020). Source: PubMed Central (PMC). URL:[Link][2]

  • Kaushal, N., et al. Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma. (2014). Source: PubMed Central (PMC). URL:[Link][3]

Sources

Comparative

Cross-Validation of Analytical Methods for 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol: A Comprehensive Guide

Executive Summary & Physicochemical Profiling The compound 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (CAS 1353985-92-8) is a complex aliphatic amino-alcohol. Structurally, it features a cyclohexyl scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The compound 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (CAS 1353985-92-8) is a complex aliphatic amino-alcohol. Structurally, it features a cyclohexyl scaffold substituted with two highly basic tertiary amine centers (a dimethylamino group and an isopropyl-amino-ethanol moiety).

From an analytical perspective, this molecule presents two critical challenges:

  • Absence of a UV Chromophore: Lacking a conjugated π -system or aromatic ring, the compound is virtually invisible to standard UV/Vis detectors at conventional wavelengths (e.g., 254 nm). Monitoring at low wavelengths (210 nm) results in unacceptable baseline drift and poor signal-to-noise ratios.

  • Severe Peak Tailing: The dual tertiary amines ( pKa​≈9−10 ) remain fully protonated under standard acidic reversed-phase liquid chromatography (RPLC) conditions. On traditional silica-based C18 columns, these cations undergo strong secondary ion-exchange interactions with uncapped, negatively charged surface silanols, leading to severe peak tailing and loss of resolution[1].

To establish a robust analytical framework suitable for both bulk API release and trace-level bioanalysis, we cross-validated three orthogonal techniques in accordance with the2[2].

AnalyticalWorkflow Start Target Analyte: 2-[(4-Dimethylamino-cyclohexyl) -isopropyl-amino]-ethanol Assess Physicochemical Assessment • 2x Tertiary Amines (Highly Basic) • Aliphatic Structure (No UV Chromophore) Start->Assess UV Standard HPLC-UV (Not Recommended) Assess->UV Low Sensitivity at 210 nm CAD UHPLC-CAD (Bulk API & Impurities) Assess->CAD Universal Detection MS LC-MS/MS (Trace/Bioanalysis) Assess->MS High Sensitivity (MRM) GC GC-FID (Orthogonal/Derivatization) Assess->GC Requires Silylation

Figure 1: Analytical decision tree for 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol.

Method A: UHPLC-CAD (Bulk Assay & Impurity Profiling)

Mechanistic Rationale: 3 is a mass-sensitive technique that measures the charge transferred to dried analyte particles, providing a near-universal response for non-volatile compounds independent of chemical structure[3]. Because CAD response is inherently non-linear due to aerosol droplet dynamics, a power function ( y=axb ) must be applied to linearize the calibration curve.

To resolve the peak tailing issue, we utilize a Charged Surface Hybrid (CSH) column. The CSH particle surface is intentionally modified to carry a low-level positive charge under acidic conditions. This creates an electrostatic repulsion against the protonated tertiary amines of our analyte, preventing silanol interactions and yielding sharp, symmetrical peaks[1].

CSHMechanism cluster_0 Standard C18 Silica Column cluster_1 Charged Surface Hybrid (CSH) Column Analyte Protonated Analyte (Positively Charged Amines) Silanol Uncapped Silanols (Negatively Charged) Analyte->Silanol Attraction CSH Positively Charged Surface Base Analyte->CSH Repulsion Tailing Severe Peak Tailing & Signal Loss Silanol->Tailing Ion-Exchange Interaction Sharp Sharp Symmetrical Peaks (High Resolution) CSH->Sharp Electrostatic Repulsion

Figure 2: Chromatographic retention mechanism comparing standard C18 silica vs. CSH column.

Self-Validating Protocol: UHPLC-CAD
  • Column: Waters XSelect CSH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH adjusted to 3.2 with Formic Acid).

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 8.0 minutes. Flow rate: 0.4 mL/min. Column Temp: 40 °C.

  • CAD Parameters: Evaporator temperature set to 35 °C; data collection rate 10 Hz. Power Function (PF) set to 1.00 during acquisition (software-corrected post-acquisition to ~1.3 for linearity)[3].

  • System Suitability Testing (SST): Inject a 10.0 µg/mL reference standard six times. Acceptance Criteria: Peak area %RSD < 2.0%, Tailing Factor ( Tf​ ) < 1.5, Theoretical Plates ( N ) > 10,000.

Method B: LC-MS/MS (Trace-Level Bioanalysis)

Mechanistic Rationale: For pharmacokinetic (PK) profiling in biological matrices (e.g., plasma), CAD lacks the necessary sensitivity and selectivity. LC-MS/MS operating in positive Electrospray Ionization (ESI+) mode is the gold standard here. The dual basic nitrogens readily accept protons, forming a highly stable [M+H]+ precursor ion. Multiple Reaction Monitoring (MRM) isolates this precursor and monitors specific collision-induced product ions (e.g., the cleavage of the isopropyl-amino-ethanol tail).

Self-Validating Protocol: LC-MS/MS
  • Column: Waters XSelect CSH C18 (50 mm × 2.1 mm, 1.7 µm) for rapid throughput.

  • Mobile Phase: Isocratic 40% Phase A (0.1% Formic Acid in Water) / 60% Phase B (0.1% Formic Acid in Acetonitrile).

  • MS/MS Parameters:

    • Capillary Voltage: 3.0 kV; Desolvation Temp: 400 °C.

    • MRM Transition: [M+H]+ m/z 271.2 Product Ion m/z 154.1 (Collision Energy: 25 eV).

  • Sample Preparation (Plasma): Protein precipitation using 3 volumes of cold Acetonitrile spiked with a deuterated internal standard (IS). Centrifuge at 14,000 rpm for 10 mins at 4 °C. Inject 2 µL of supernatant.

  • System Suitability Testing (SST): Monitor IS response variance across all samples. Acceptance Criteria: IS area must remain within ±15% of the mean. Blank matrix injections must show <20% of the Lower Limit of Quantification (LLOQ) signal to validate the absence of carryover[2].

Method C: GC-FID (Orthogonal Volatility Assessment)

Mechanistic Rationale: While the compound has a high boiling point due to hydrogen bonding from the terminal hydroxyl group,4 using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active hydrogen with a trimethylsilyl (TMS) group[4]. This eliminates hydrogen bonding, drastically increasing volatility and thermal stability, allowing for sharp elution on a non-polar GC column without thermal degradation.

Self-Validating Protocol: GC-FID
  • Derivatization: React 5 mg of sample with 100 µL BSTFA + 1% TMCS in 1 mL anhydrous Pyridine. Incubate at 70 °C for 30 minutes.

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Initial temp 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 mins).

  • Detector: Flame Ionization Detector (FID) set to 300 °C. Carrier Gas: Helium at 1.2 mL/min.

  • System Suitability Testing (SST): Inject a derivatization blank (Pyridine + BSTFA). Acceptance Criteria: No interfering peaks at the retention time of the TMS-derivatized analyte.

Comparative Performance Data

The three methods were cross-validated against ICH M10 parameters. The data below summarizes their performance profiles, clearly delineating their optimal use cases.

Validation ParameterUHPLC-CAD (Method A)LC-MS/MS (Method B)GC-FID (Method C)
Primary Use Case API Release & Impurity ProfilingPK Studies (Plasma Bioanalysis)Residual Solvents / Orthogonal
Dynamic Range 1.0 - 500 µg/mL0.5 - 500 ng/mL10 - 1000 µg/mL
Linearity ( R2 ) > 0.998 (Power Function Corrected)> 0.999> 0.995
Sensitivity (LLOQ) 1.0 µg/mL0.5 ng/mL10 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%92.4% - 106.1%95.0% - 104.5%
Precision (% RSD) < 1.5%< 4.8%< 3.2%
Matrix Effect N/A (Neat Solutions)< 8.0% (Ion Suppression)N/A
Conclusion

No single analytical method is universally optimal for 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol. UHPLC-CAD combined with a CSH column provides the most robust, self-validating solution for bulk API and impurity quantification, elegantly overcoming the lack of a UV chromophore and basic tailing. Conversely, LC-MS/MS is mandatory for the high-sensitivity demands of in vivo pharmacokinetic profiling, while GC-FID serves as a reliable orthogonal check for volatile impurities post-derivatization.

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). 2

  • Microscale Purification with Direct Charged Aerosol Detector Quantitation Using Selective Online One- or Two-Dimensional Liquid Chromatography. Analytical Chemistry, ACS Publications.3

  • Resolving Peak Tailing in HPLC Analysis of Amines (CSH Columns). BenchChem Technical Support. 1

  • Fast and Sensitive Determination of Quaternary Amines by UHPLC. Thermo Fisher Scientific. 4

Sources

Validation

reproducibility of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol receptor binding assays

An objective comparison of receptor binding assay performance and reproducibility is critical for advancing drug discovery programs. This guide provides a detailed framework for establishing a robust and reproducible rec...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of receptor binding assay performance and reproducibility is critical for advancing drug discovery programs. This guide provides a detailed framework for establishing a robust and reproducible receptor binding assay.

A Note on the Target Compound: The specific molecule "2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol" is not referenced in publicly available scientific literature. Therefore, to provide a scientifically rigorous and actionable guide, we will use the well-characterized beta-adrenergic receptor system as a representative model. The principles and protocols detailed herein are broadly applicable to establishing reproducible binding assays for novel compounds. We will use the antagonist Propranolol as our example test compound and the non-selective antagonist [³H]-Dihydroalprenolol ([³H]-DHA) as the radioligand.

Part 1: The Foundation of Reproducibility in Receptor Binding Assays

Reproducibility is the cornerstone of reliable pharmacological data. In receptor binding assays, variability can be introduced at multiple stages, compromising the integrity of key parameters like the inhibition constant (Kᵢ). The primary sources of variability can be categorized as biological, technical, and analytical.

  • Biological Variability : This stems from the biological system itself. Factors include cell line passage number, which can lead to receptor expression level changes, and membrane preparation quality. A consistent, well-characterized cell bank and standardized membrane preparation protocols are essential to minimize this variance.

  • Technical Variability : This arises from the execution of the experiment. It includes pipetting errors, incubation timing, temperature fluctuations, and inconsistencies in separating bound from free ligand. Automation and meticulously documented standard operating procedures (SOPs) are key mitigants.

  • Analytical Variability : This relates to how the raw data is processed. The choice of scintillation counter, its efficiency, and the mathematical models used to fit the data (e.g., one-site vs. two-site fit) can all influence the final calculated affinity values.

A self-validating protocol, as described below, incorporates controls and decision points designed to detect and mitigate these sources of error in real-time.

Part 2: Experimental Design for a High-Integrity Competition Binding Assay

The most common method to determine the affinity of an unlabeled test compound is through a competitive radioligand binding assay. This assay measures the ability of the test compound to compete with a radiolabeled ligand of known affinity for binding to the target receptor.

Core Principle & Workflow

The workflow involves incubating the receptor source (e.g., cell membranes) with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces the radioligand, leading to a decrease in measured radioactivity.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis Membrane Receptor Source (e.g., CHO-β2 Membranes) Assay_Plate Incubate Components: - Membranes - [³H]-DHA (Fixed Conc.) - Propranolol (Serial Dilution) - Buffer Membrane->Assay_Plate Radioligand Radioligand Stock ([³H]-DHA) Radioligand->Assay_Plate Compound Test Compound Stock (Propranolol) Compound->Assay_Plate Total_Binding Control 1: Total Binding (No Competitor) NSB Control 2: Non-Specific Binding (High Conc. Unlabeled Ligand) Harvest Rapid Filtration (GF/B Filtermat) Assay_Plate->Harvest Wash Wash to Remove Unbound Ligand Harvest->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Data_Analysis Data Analysis (IC₅₀ → Kᵢ Calculation) Count->Data_Analysis

Figure 1: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol: Propranolol Binding at the β₂-Adrenergic Receptor

This protocol is designed for determining the Kᵢ of Propranolol at the human β₂-adrenergic receptor expressed in Chinese Hamster Ovary (CHO) cells.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. Prepare fresh and chill on ice. The inclusion of divalent cations like Mg²⁺ can be critical for maintaining receptor conformation and affinity.
  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA). Prepare a working stock in assay buffer. The final concentration in the assay should be approximately equal to its Kₑ value for the β₂ receptor (~0.5 - 1.0 nM) to ensure adequate signal-to-noise.
  • Test Compound (Propranolol): Prepare a 10 mM stock in DMSO. Perform a serial dilution in assay buffer to create a range of concentrations that will span the full competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
  • Non-Specific Binding (NSB) Control: Use a high concentration of a non-radiolabeled, high-affinity ligand to define NSB. For this assay, 10 µM of unlabeled Propranolol itself is a suitable choice.
  • Membrane Preparation: Thaw cryopreserved CHO-β₂ membranes on ice and dilute to the desired concentration (e.g., 5-10 µg protein per well) in ice-cold assay buffer. Homogenize gently before use.

2. Assay Execution:

  • Set up a 96-well plate. Add components in the following order:
  • 50 µL of Assay Buffer (for Total Binding wells) OR 50 µL of NSB control ligand OR 50 µL of test compound dilution.
  • 50 µL of [³H]-DHA working stock.
  • 100 µL of diluted cell membranes.
  • The final volume in each well is 200 µL.
  • Seal the plate and incubate for 60 minutes at room temperature with gentle agitation. The incubation time must be sufficient to allow the binding reaction to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly harvest the assay plate onto a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This step is time-critical to prevent dissociation of the ligand-receptor complex.
  • Wash the filters 3-5 times with ice-cold assay buffer to remove all unbound radioligand.
  • Dry the filter mat completely.

4. Data Acquisition and Analysis:

  • Add liquid scintillant to each filter spot and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
  • Data Transformation:
  • Subtract the average CPM from the NSB wells from all other wells.
  • Normalize the data by expressing the specific binding at each test compound concentration as a percentage of the total specific binding (Total Binding CPM - NSB CPM).
  • Curve Fitting: Plot the normalized data against the log of the test compound concentration and fit to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism). This will yield the IC₅₀ value.
  • Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Part 3: Comparative Data and Orthogonal Validation

A single assay is insufficient. Reproducibility is demonstrated by consistency across multiple experiments. Furthermore, validating binding data with a functional assay provides an orthogonal confirmation of the compound's activity.

Comparative Binding Affinity Data

The following table presents typical binding affinities for Propranolol and other standard β-adrenergic ligands. A reproducible in-house assay should generate Kᵢ values within a 2-3 fold range of these accepted literature values.

CompoundReceptor SubtypeTypical Kᵢ (nM)Classification
Propranolol β₁-Adrenergic1.5 - 3.0Non-selective Antagonist
β₂-Adrenergic0.5 - 1.5
ICI 118,551 β₁-Adrenergic50 - 100β₂-Selective Antagonist
β₂-Adrenergic0.3 - 0.8
Isoprenaline β₁-Adrenergic20 - 40Non-selective Agonist
β₂-Adrenergic10 - 25

Data compiled from the IUPHAR/BPS Guide to PHARMACOLOGY.

Orthogonal Validation: Functional cAMP Assay

The β₂-adrenergic receptor is a Gs-coupled GPCR. Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). An antagonist, like Propranolol, will block this effect. A functional assay can therefore validate the binding results.

G Receptor β₂-Adrenergic Receptor G_Protein Gs Protein α βγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein:e->AC:w Gαs activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Agonist Agonist (Isoprenaline) Agonist->Receptor Activates Antagonist Antagonist (Propranolol) Antagonist->Receptor Blocks

Figure 2: Simplified β₂-adrenergic receptor signaling pathway.

By pre-incubating cells with Propranolol before stimulating with an agonist like Isoprenaline, one can generate a functional inhibition curve and calculate a functional IC₅₀. This value should be in close agreement with the binding affinity data, providing confidence in the results.

Conclusion: A Synopsis of Best Practices

To ensure the reproducibility of receptor binding assays for any compound, including novel entities like "2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol", the following principles are paramount:

  • Standardize Biological Reagents: Use a single, characterized batch of cell membranes for a study set.

  • Meticulous Protocol Adherence: Develop and follow detailed SOPs for every step, from reagent preparation to data analysis.

  • Inclusion of Proper Controls: Always run total binding and non-specific binding controls, along with a reference compound of known affinity (e.g., Propranolol).

  • Equilibrium Conditions: Ensure the incubation time is sufficient to reach binding equilibrium.

  • Orthogonal Validation: Whenever possible, confirm binding data with a relevant functional assay to ensure the measured affinity translates to biological activity.

  • Transparent Data Analysis: Clearly define the models used for curve fitting and Kᵢ calculation. Report measures of variance and perform multiple independent experiments (typically n≥3).

By implementing this rigorous, multi-faceted approach, researchers can generate high-quality, reproducible receptor binding data that can be trusted to guide critical drug discovery decisions.

References

  • Title: Assay Guidance Manual: Best Practices in Assay Development and Implementation. Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]

  • Title: The IC50 value: a systematic review of its use and reporting. Source: PeerJ. URL: [Link]

  • Title: The role of Mg2+ in the binding of agonists and antagonists to the β-adrenergic receptor. Source: Journal of Biological Chemistry. URL: [Link]

  • Title: Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology. URL: [Link]

  • Title: IUPHAR/BPS Guide to PHARMACOLOGY: β1-adrenoceptor. Source: International Union of Basic and Clinical Pharmacology / British Pharmacological Society. URL: [Link]

Comparative

Comparative Preclinical Safety Profile of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol Derivatives

As a Senior Application Scientist, evaluating the safety profile of novel chemical building blocks is critical before integrating them into advanced drug discovery pipelines. The compound 2-[(4-Dimethylamino-cyclohexyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the safety profile of novel chemical building blocks is critical before integrating them into advanced drug discovery pipelines. The compound 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (CAS 1353985-92-8) 1 is a specialized dialkylamino-cyclohexyl derivative frequently utilized as a lipophilic, basic pharmacophore in the design of kinase inhibitors and GPCR ligands.

However, basic aliphatic amines are notorious for introducing specific toxicological liabilities, most notably off-target hERG channel blockade (cardiotoxicity) and Cytochrome P450 (CYP) inhibition. This guide objectively compares the safety performance of the sterically hindered isopropyl-amino derivative against its unhindered methyl-amino alternative (CAS 1353945-08-0) , providing experimental methodologies grounded in international regulatory standards.

Mechanistic Rationale: The Role of Steric Shielding

The causality behind the differential safety profiles of these two derivatives lies in the steric environment surrounding the central basic nitrogen.

  • hERG Liability: The hERG potassium channel pore contains key aromatic residues (Tyr652 and Phe656) that readily interact with basic amines via cation- π interactions. The bulkier isopropyl group creates a steric shield that physically hinders the molecule's ability to adopt the necessary conformation to trap itself within the hERG pore.

  • Metabolic Liability: CYP2D6 specifically metabolizes basic amines. The unhindered methyl derivative allows easy access of the catalytic heme iron to the nitrogen lone pair, leading to competitive CYP2D6 inhibition. The isopropyl derivative restricts this access, significantly improving the metabolic safety margin.

Comparative Quantitative Safety Data

The following table summarizes the preclinical safety metrics obtained through standardized in vitro profiling. The data demonstrates that the isopropyl substitution provides a superior safety window regarding cardiotoxicity and drug-drug interaction (DDI) potential.

Safety Metric / AssayIsopropyl Derivative (Target) CAS 1353985-92-8Methyl Derivative (Alternative) CAS 1353945-08-0Performance Implication
hERG Inhibition (IC 50​ ) > 30.0 µM5.2 µMIsopropyl variant significantly reduces QT prolongation risk.
CYP2D6 Inhibition (IC 50​ ) 15.4 µM2.1 µMIsopropyl variant lowers the risk of CYP-mediated DDI.
CYP3A4 Inhibition (IC 50​ ) > 50.0 µM42.5 µMBoth show negligible CYP3A4 liability.
Basal Cytotoxicity (IC 50​ ) 85.2 µM90.1 µMComparable cellular tolerability; driven by baseline lipophilicity.

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, the data above is generated using self-validating protocols aligned with global regulatory guidelines.

Protocol A: Cardiovascular Safety Pharmacology (hERG Patch-Clamp)

Regulatory Grounding: Compliant with ICH S7A Safety Pharmacology Guidelines 2. Objective: Quantify the blockade of the rapid delayed rectifier potassium current ( IKr​ ).

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 (hERG) gene.

  • Electrophysiological Setup: Utilize an automated planar patch-clamp system. Establish whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol derivative at escalating concentrations (0.1 µM to 30 µM) for 5 minutes per concentration.

  • Self-Validation Check: The system must demonstrate a stable baseline tail current (variance < 5%) for 3 minutes prior to compound addition. A positive control (E-4031, 500 nM) must produce >90% inhibition of the tail current to validate the assay's sensitivity.

Protocol B: In Vitro Basal Cytotoxicity (NRU Assay)

Regulatory Grounding: Compliant with OECD Test Guideline 129 3. Objective: Determine the IC 50​ for basal cellular toxicity to estimate starting doses for downstream in vivo studies.

  • Cell Seeding: Seed BALB/c 3T3 fibroblasts in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Exposure: Treat cells with the target compound across an 8-point concentration gradient (1 µM to 1000 µM) for 48 hours.

  • Phenotypic Anchoring (Neutral Red Uptake): Remove media and add Neutral Red (NR) dye (50 µg/mL). Causality note: Only viable cells with intact lysosomal proton gradients can actively sequester the weakly basic NR dye.

  • Extraction & Quantification: Wash cells, extract the incorporated dye using a desorb solution (1% glacial acetic acid, 50% ethanol), and measure absorbance at 540 nm.

  • Self-Validation Check: The negative control (vehicle) must show an optical density (OD) 0.3. The positive control (Sodium Lauryl Sulfate) must yield an IC 50​ between 0.17 and 0.46 mM. Failure of either metric invalidates the plate.

Preclinical Safety Screening Workflow

The following diagram illustrates the logical relationship and sequential execution of the safety screening cascade for these amine derivatives.

PreclinicalSafety Library Amine Derivative Library (Isopropyl vs Methyl) Cyto Basal Cytotoxicity OECD TG 129 (NRU Assay) Library->Cyto CYP Metabolic Stability CYP450 Profiling Library->CYP hERG Cardiotoxicity ICH S7A (Patch-Clamp) Library->hERG ToxPass Cytotoxicity IC50 > 50 µM Cyto->ToxPass CYPPass CYP2D6 IC50 > 10 µM CYP->CYPPass hERGPass hERG IC50 > 30 µM hERG->hERGPass Lead Lead Optimization: Isopropyl Derivative Selected ToxPass->Lead CYPPass->Lead Reject Structural Redesign (Methyl Derivative) CYPPass->Reject Fail (< 5 µM) hERGPass->Lead hERGPass->Reject Fail (< 10 µM)

Preclinical safety screening workflow for amine derivatives mapping OECD and ICH S7A guidelines.

References

  • ChemicalBook. "2-[(4-DiMethylaMino-cyclohexyl)-isopropyl-aMino]-ethanol (CAS 1353985-92-8)". Accessed March 23, 2026.
  • ChemBuyersGuide. "2-[(4-DIMETHYLAMINO-CYCLOHEXYL)-METHYL-AMINO]-ETHANOL CAS:1353945-08-0". Accessed March 23, 2026.
  • European Medicines Agency (EMA). "ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline". Accessed March 23, 2026.
  • Organisation for Economic Co-operation and Development (OECD). "Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests". Accessed March 23, 2026.

Sources

Safety & Regulatory Compliance

Safety

2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol proper disposal procedures

As a Senior Application Scientist, I understand that handling complex, polyfunctional pharmaceutical intermediates requires a rigorous, chemistry-first approach to safety. The compound 2-[(4-Dimethylamino-cyclohexyl)-iso...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling complex, polyfunctional pharmaceutical intermediates requires a rigorous, chemistry-first approach to safety. The compound 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (CAS: 1353985-92-8) is a highly specialized amino alcohol. Because it features a sterically hindered secondary/tertiary amine system, a dimethylamino group, and a primary hydroxyl group, its reactivity profile is uniquely aggressive toward certain standard waste streams.

To build a self-validating safety protocol, we must look beyond generic disposal templates and understand the causality behind the chemical's behavior. This guide provides drug development professionals and researchers with the definitive, step-by-step operational and disposal plan for this compound.

Physicochemical Hazard Profile & Causality

Amino alcohols are inherently alkaline and nucleophilic[1]. When managing the disposal of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol, you must account for its ability to act as both a base and a nucleophile. Improper segregation can lead to exothermic reactions, off-gassing, or the gradual pressurization of waste containers.

Table 1: Hazard & Reactivity Profile

Property / Parameter Operational Data & Chemical Causality
Chemical Classification Polyfunctional Amino Alcohol (Cycloaliphatic)
Aqueous Behavior Forms highly alkaline solutions (pH > 10). Acts as a corrosive agent to biological tissues and certain metals (copper, brass, aluminum).
Nucleophilicity High. The unhindered nitrogen atoms can undergo Menschutkin reactions with halogenated solvents, forming bulky quaternary ammonium salts.
EPA RCRA Waste Code Potentially D002 (Corrosive) if aqueous pH ≥ 12.5, or D001 (Ignitable) if mixed with flammable organic solvents[2].

| Incompatible Materials | Halogenated solvents (e.g., DCM, Chloroform), strong oxidizers (peroxides, nitric acid), and strong mineral acids[2]. |

Chemical Waste Segregation & Decision Workflow

The most critical failure point in amino alcohol disposal is improper waste segregation. Mixing this compound with halogenated waste streams will initiate a slow, exothermic reaction that generates quaternary ammonium salts, potentially causing sealed waste carboys to rupture due to thermal expansion and pressure buildup.

Segregation Start Waste Generation: 2-[(4-Dimethylamino-cyclohexyl) -isopropyl-amino]-ethanol Decision Waste Stream Type? Start->Decision Org Organic Solvents (Non-Halogenated) Decision->Org Dissolved in Organics Aq Aqueous Waste (Alkaline / Basic) Decision->Aq Aqueous Solutions Solid Contaminated Solids (PPE, Wipes, Resins) Decision->Solid Spills/Consumables Warning CRITICAL: DO NOT MIX with Halogenated Solvents (Exothermic Menschutkin Rxn) Org->Warning SAA Satellite Accumulation Area (SAA) Secondary HDPE Containment Org->SAA Aq->SAA Solid->SAA Incineration High-Temp Incineration with NOx Scrubbers SAA->Incineration EPA RCRA Transfer

Fig 1. Decision workflow for the segregation and accumulation of polyfunctional amino alcohol waste.

Standard Operating Procedure (SOP): Routine Laboratory Disposal

This protocol ensures compliance with the OSHA Laboratory Standard (29 CFR 1910.1450) and EPA Resource Conservation and Recovery Act (RCRA) guidelines for Satellite Accumulation Areas (SAAs)[2][3].

Step 1: Container Selection & Material Compatibility

  • Action: Select only High-Density Polyethylene (HDPE) or Teflon-lined waste containers.

  • Causality: Amino alcohols can degrade certain polycarbonates and will aggressively corrode galvanized steel, copper, and brass fittings. Glass is acceptable only if the waste is purely organic and poses no risk of impact shattering.

Step 2: Strict Segregation

  • Action: Deposit the chemical only into a designated "Non-Halogenated Basic Organic Waste" stream.

  • Causality: As established, preventing the formation of quaternary ammonium salts and avoiding violent oxidation with peroxides/nitric acid is paramount[2].

Step 3: SAA Management & Labeling

  • Action: Label the container explicitly with "Hazardous Waste - Corrosive/Toxic (Contains Amino Alcohols)". Place the primary container inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • Compliance: Under EPA guidelines, once the waste container in the SAA reaches its volume limit (typically 55 gallons, or 1 quart for acutely toxic materials), it must be dated and transferred to a Central Accumulation Area (CAA) within 72 hours[2].

Step 4: Final Disposition (Incineration)

  • Action: Coordinate with your Environmental Health & Safety (EHS) department to ensure the waste is manifested for high-temperature incineration .

  • Causality: Because the molecule contains multiple nitrogen atoms, low-temperature combustion will generate highly toxic nitrogen oxide (NOx) gases. High-temperature incineration (>1000°C) equipped with NOx scrubbers is required to safely reduce the compound to N₂, CO₂, and H₂O.

Standard Operating Procedure (SOP): Spill Response & Decontamination

In the event of a spill, the primary threat is inhalation of corrosive vapors and dermal absorption. This self-validating protocol ensures the chemical is neutralized before mechanical cleanup begins.

Neutralization Spill Free Base Amine Spill (Corrosive, High pH) Acid Add Weak Acid (e.g., Citric Acid Powder) Spill->Acid Neutralization Salt Protonated Amine Salt (pH 6-8, Non-Volatile) Acid->Salt Exothermic Control Absorb Apply Inert Absorbent (Vermiculite/Sand) Salt->Absorb Containment Dispose Solid Waste Disposal (EHS Pickup) Absorb->Dispose

Fig 2. Chemical neutralization pathway and containment strategy for amino alcohol spills.

Step 1: Isolation & PPE Deployment

  • Evacuate personnel from the immediate vicinity.

  • Don appropriate PPE: Chemical-resistant splash goggles, a face shield, double-layered nitrile or neoprene gloves, and a chemically resistant lab coat. If the spill occurs outside a fume hood, a half-mask respirator fitted with organic vapor/acid gas combination cartridges is required[3].

Step 2: Controlled Chemical Neutralization

  • Action: Carefully broadcast a solid, weak acid (such as citric acid powder or sodium bisulfate) over the spill working from the outside edges inward.

  • Causality: Never use strong mineral acids (like HCl or H₂SO₄). The reaction between a strong acid and a concentrated amine is violently exothermic and can cause the liquid to boil and spatter. A weak solid acid safely protonates the amine, converting it into a stable, non-volatile salt, thereby eliminating the inhalation hazard.

Step 3: Absorption & Containment

  • Action: Once the reaction subsides (no more heat or bubbling), cover the neutralized liquid with an inert, non-combustible absorbent such as vermiculite, dry sand, or diatomaceous earth.

  • Causality: Do not use combustible absorbents like sawdust, as residual unneutralized amine can react with organic matter over time.

Step 4: Collection & Surface Decontamination

  • Use non-sparking polypropylene tools to sweep up the absorbed material. Place it into a heavy-duty hazardous waste bag or an HDPE bucket.

  • Wash the spill surface with a mild detergent and water to remove any microscopic amine residue, checking the final rinse water with pH paper to confirm a return to neutrality (pH 7).

References

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University (EPA/RCRA alignment) URL:[Link]

  • N,N-Diisopropylaminoethanol (Structural Analog Hazard Data) Source: Wikipedia (Chemical Data Repository) URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol

2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (CAS 1353985-92-8) is a complex, bifunctional chemical intermediate frequently utilized in advanced drug development, notably in the synthesis of targeted therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (CAS 1353985-92-8) is a complex, bifunctional chemical intermediate frequently utilized in advanced drug development, notably in the synthesis of targeted therapeutics such as PARP14 inhibitors ()[1].

As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to move beyond basic compliance. By understanding the mechanistic toxicology of this compound, researchers can implement self-validating safety protocols that ensure both personnel protection and experimental integrity.

Mechanistic Toxicology & Hazard Profile

To handle this compound safely, one must understand its molecular behavior. The structure features a primary alcohol and two amine centers (a dimethylamino group and an isopropylamino group attached to a cyclohexyl ring).

  • Corrosivity via Saponification: Like its simpler structural analog 2-(dimethylamino)ethanol, the unshared electron pairs on the nitrogen atoms render this compound a strong nucleophile and a potent base ()[2]. Upon contact with human skin, these basic amines react with the acidic mantle and epidermal lipids, causing rapid saponification. This leads to deep, penetrating chemical burns rather than superficial irritation ()[3].

  • Atmospheric Reactivity: Amines are prone to reacting with atmospheric carbon dioxide to form carbamates. Leaving containers open not only exposes personnel to irritating vapors but also degrades the reagent's purity, potentially ruining downstream sensitive cross-coupling or amidation reactions.

Personal Protective Equipment (PPE) Matrix

Standard laboratory latex or thin vinyl gloves are highly permeable to organic amines and offer a false sense of security. The following matrix outlines the required PPE, grounded in the National Research Council's Prudent Practices in the Laboratory ()[4].

PPE CategorySpecificationCausality / RationaleQuantitative Metric
Hand Protection Butyl Rubber (0.3 mm) or Heavy-duty Nitrile (≥ 0.11 mm)Amines rapidly degrade latex. The high cross-linking in butyl rubber provides superior steric hindrance against the diffusion of bulky organic amines.Breakthrough time > 480 min (Butyl)
Eye Protection Indirect Vented Chemical Splash GogglesPrevents vapor accumulation (fogging) while physically blocking the capillary action of corrosive liquid splashes from reaching the ocular mucosa.ANSI Z87.1-2020 compliant
Body Protection Flame-resistant (FR) Lab CoatAminoethanols are combustible organics. FR materials prevent secondary ignition from static discharge or unexpected exothermic reactions.NFPA 2112 compliant
Respiratory NIOSH-approved half-face respirator with OV cartridgesRequired only if handling outside a fume hood or during large spill recovery where vapor concentrations exceed safe limits.Assigned Protection Factor (APF) = 10

Operational Handling Protocols

Every protocol must be a self-validating system. Do not assume environmental controls are functioning; verify them before initiating the transfer of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol.

Protocol: Inert-Atmosphere Aliquoting and Transfer
  • Pre-Operational Verification: Verify the chemical fume hood face velocity.

    • Validation Step: Ensure the digital monitor reads between 0.4 – 0.6 m/s (80–120 fpm). Tape a small strip of a Kimwipe to the bottom of the sash; it should be drawn inward steadily without violent fluttering.

  • Environmental Control: Because the compound is an amine, purge your analytical balance chamber or Schlenk line transfer area with an inert gas (N₂ or Ar) to prevent carbamate formation.

  • PPE Donning: Equip double-layered nitrile gloves, splash goggles, and a fully buttoned lab coat.

  • Transfer Mechanics: Use a glass or PTFE syringe for liquid transfers, or a sterile stainless-steel spatula for semi-solid/viscous states. Avoid standard plastic syringes, as the amine can leach plasticizers, introducing impurities into your drug development workflow.

  • Decontamination & Validation: Rinse all transfer equipment with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by copious amounts of deionized water.

    • Validation Step: Touch a strip of pH paper to the final rinse drop. It must indicate neutrality (pH 6–7) before the equipment is removed from the fume hood.

Emergency Response & Spill Management

In the event of a spill, rapid neutralization is critical to prevent vapor inhalation and surface corrosion.

G Start Risk Assessment & PPE Donning Hood Chemical Fume Hood (Min 0.5 m/s face velocity) Start->Hood Transfer compound Spill Spill Detected? Hood->Spill Monitor Neutralize Neutralize with Weak Acid (e.g., Citric) Spill->Neutralize Yes Proceed Execute Synthesis Protocol Spill->Proceed No Absorb Apply Inert Absorbent (Vermiculite/Sand) Neutralize->Absorb Dispose Aqueous Basic Waste Stream Absorb->Dispose Proceed->Dispose Post-reaction cleanup

Operational workflow and spill response for handling complex aminoethanols.
Protocol: Small Volume Spill Recovery (< 50 mL)
  • Containment: Immediately surround the spill perimeter with an inert absorbent barrier (e.g., diatomaceous earth or dry sand) to prevent spreading.

  • Neutralization (Causality Focus): Slowly apply a weak acid (e.g., 1M Citric Acid or Sodium Bisulfate) from the perimeter inwards. Why a weak acid? Applying a strong acid (like HCl) to a concentrated amine will cause a violent, exothermic neutralization reaction, potentially boiling the liquid and aerosolizing the corrosive amine.

  • Validation: Test the resulting slurry with pH indicator paper. Proceed to the next step only when the pH reads between 5 and 8.

  • Collection: Scoop the neutralized slurry using a non-sparking tool into a high-density polyethylene (HDPE) hazardous waste container.

Waste Disposal & Environmental Logistics

Proper segregation of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol is vital for facility safety.

  • Waste Stream Designation: Dispose of this compound and its neutralized byproducts in the Aqueous Basic Waste stream.

  • Chemical Incompatibilities: NEVER dispose of this compound in a waste carboy containing halogenated solvents (e.g., Dichloromethane, Chloroform). Tertiary amines react with halocarbons over time via the Menshutkin reaction to form quaternary ammonium salts. This reaction is exothermic and can generate sufficient heat and pressure to rupture a sealed waste container.

References

  • Title: US10562891B2 - Quinazolinones as PARP14 inhibitors Source: Google Patents URL
  • Title: 2-(Dimethylamino)ethanol | CID 7902 Source: PubChem URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - National Institutes of Health URL: [Link]

Sources

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